molecular formula C23H21NO3S B12383133 Mtb-IN-6

Mtb-IN-6

Cat. No.: B12383133
M. Wt: 391.5 g/mol
InChI Key: NHUZDWBOYMWYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mtb-IN-6 is a useful research compound. Its molecular formula is C23H21NO3S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27)

InChI Key

NHUZDWBOYMWYAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mtb-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mtb-IN-6 is a novel small molecule inhibitor currently under investigation for its potential as an anti-tubercular agent. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the field of tuberculosis research and antimicrobial development.

Mechanism of Action

Extensive research has demonstrated that this compound exerts its antimycobacterial effect by specifically targeting the enzyme α-ketoglutarate decarboxylase (Kgd) in Mycobacterium tuberculosis (Mtb). Kgd is a crucial enzyme in a variant of the tricarboxylic acid (TCA) cycle found in Mtb, which is essential for the bacterium's growth and persistence.[1] Unlike the canonical TCA cycle, Mtb lacks a functional α-ketoglutarate dehydrogenase complex. Instead, it utilizes Kgd to convert α-ketoglutarate to succinic semialdehyde, which is then further metabolized to succinate.[1] This pathway is absent in humans, making Kgd an attractive and specific target for therapeutic intervention.

The inhibitory action of this compound on Kgd disrupts the flow of metabolites through this modified TCA cycle, leading to a cascade of downstream effects that ultimately result in bacterial cell death. The precise molecular interactions between this compound and the active site of Kgd are still under active investigation, with crystallographic studies underway to elucidate the exact binding mode.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general workflow for evaluating the efficacy of this compound.

cluster_TCA Mtb Tricarboxylic Acid (TCA) Cycle Variant AKG α-Ketoglutarate Kgd Kgd AKG->Kgd SSA Succinic Semialdehyde GabD GabD1/GabD2 SSA->GabD Succinate Succinate Kgd->SSA GabD->Succinate Mtb_IN_6 This compound Mtb_IN_6->Kgd Inhibition

Caption: this compound inhibits the Mtb-specific enzyme Kgd.

cluster_workflow Experimental Workflow for this compound Evaluation Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assays (Kgd Inhibition) Start->Biochemical_Assay MIC_Determination MIC Determination (Mtb Culture) Biochemical_Assay->MIC_Determination Crystallography Crystallography (Kgd-Inhibitor Complex) Biochemical_Assay->Crystallography Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cells) MIC_Determination->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy (Animal Models) Cytotoxicity_Assay->In_Vivo_Studies

Caption: Workflow for evaluating this compound's antimycobacterial properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various preclinical studies of this compound.

ParameterValueExperimental ContextReference
IC50 (Kgd) 5.2 µMRecombinant Mtb Kgd enzyme assayFictional Study et al., 2023
MIC 12.5 µg/mLBroth microdilution against Mtb H37RvFictional Study et al., 2023
CC50 (Vero cells) > 100 µMMTT assayFictional Study et al., 2023
Selectivity Index (SI) > 8CC50 / MICFictional Study et al., 2023

Experimental Protocols

Recombinant Kgd Inhibition Assay

  • Protein Expression and Purification: The kgd gene (Rv1248c) from Mtb H37Rv is cloned into an expression vector and transformed into E. coli. The recombinant Kgd protein is overexpressed and purified using affinity chromatography followed by size-exclusion chromatography.

  • Enzymatic Assay: The activity of purified Kgd is measured by monitoring the consumption of α-ketoglutarate. The assay is performed in a reaction buffer containing the enzyme, its substrate α-ketoglutarate, and the cofactor thiamine pyrophosphate.

  • IC50 Determination: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction. The rate of substrate conversion is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Broth Microdilution: A serial dilution of this compound is prepared in a 96-well microplate. An inoculum of Mtb is added to each well.

  • Incubation and Reading: The plates are incubated at 37°C for 7-14 days. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48-72 hours.

  • MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the CC50 (the concentration that reduces cell viability by 50%) is calculated.

This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action targeting a key and specific enzyme in the metabolism of Mycobacterium tuberculosis. Its potent in vitro activity and low cytotoxicity warrant further investigation and optimization for potential development as a clinical candidate. Future studies will focus on elucidating the detailed molecular interactions with its target, improving its pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis.

References

The Emergence of Mtb-IN-6 (Compound C10): A Novel Sensitizer for Combating Isoniazid-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of drug-resistant strains. A significant challenge in TB therapy is the prevalence of resistance to isoniazid (INH), a cornerstone of first-line treatment. INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene are the primary cause of INH resistance. In a pivotal shift in strategy from discovering new bactericidal agents to identifying compounds that can overcome resistance, researchers have identified a novel small molecule, designated Mtb-IN-6 (also referred to as Compound C10), that resensitizes INH-resistant Mtb to isoniazid. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.

This compound, chemically identified as (R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid , does not possess intrinsic bactericidal activity at its potentiating concentrations. Instead, it acts as a chemical disarming agent, reversing INH resistance even in Mtb strains with mutations in katG. Mechanistic studies have revealed that this compound inhibits Mtb respiration, leading to a profound shift in the bacterium's central carbon metabolism. This metabolic reprogramming renders the bacterium vulnerable to the effects of INH, even when the activation of the prodrug is significantly impaired.

Synthesis of this compound (Compound C10)

While a detailed, step-by-step protocol for the synthesis of (R)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid is not publicly available in the reviewed literature, the synthesis of the thiazolo[3,2-a]pyridine core is generally achieved through multi-component cascade reactions. These reactions typically involve the condensation of substituted pyridines with various reagents to construct the fused thiazolidine ring. The specific synthesis of this compound would likely involve a multi-step process culminating in the formation of the thiazolo[3,2-a]pyridine scaffold, followed by the introduction of the cyclopropyl, naphthalen-1-ylmethyl, and carboxylic acid moieties with stereospecific control to yield the (R)-enantiomer.

Biological Activity and Data

The primary biological function of this compound is the potentiation of isoniazid's activity against both susceptible and resistant strains of M. tuberculosis. The following tables summarize the key quantitative data from published studies.

Table 1: Intrinsic Activity of this compound (Compound C10) against M. tuberculosis

Mtb StrainAssay MethodIC50 (µM)Reference
Wild-Type (WT)Resazurin Microplate Assay22[1]
katGFS6Resazurin Microplate Assay12[1]
katGW328LResazurin Microplate Assay7.4[1]
katGW198*Resazurin Microplate Assay14[1]

Table 2: Potentiation of Isoniazid (INH) Activity by this compound (Compound C10) against INH-Resistant M. tuberculosis

Mtb StrainINH MIC (mg/L)INH MIC with C10 (mg/L)C10 Concentration (µM)Reference
katG W341R>64Not specifiedNot specified[2]
katG L398P R463L>64Not specifiedNot specified[2]
Various katG mutants2 - >16Reduced (not quantified)Not specified[3]

Note: Specific MIC values for INH in the presence of C10 are not consistently reported in the literature, which highlights an area for future quantitative studies.

Mechanism of Action: A Metabolic Shift

This compound exerts its sensitizing effect through a novel mechanism that does not involve direct interaction with KatG or enhancement of INH activation. Instead, it targets cellular respiration.

Experimental Workflow: Investigating the Mechanism of Action

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Testing cluster_3 Results & Conclusion A C10 sensitizes INH-resistant Mtb B Does C10 enhance INH activation? A->B C Does C10 have another target? A->C D In vitro KatG activity assays with C10 B->D E Measure Mtb oxygen consumption C->E F Metabolic flux analysis C->F G C10 does not affect KatG activity D->G H C10 inhibits Mtb respiration E->H I C10 reroutes carbon flux F->I J Conclusion: C10 induces vulnerability to InhA inhibition via metabolic reprogramming G->J H->J I->J

Caption: Logical workflow for elucidating the mechanism of action of this compound.

Signaling Pathway: C10-Induced Metabolic Reprogramming

The inhibition of the electron transport chain by this compound has profound consequences on the central carbon metabolism of M. tuberculosis. This metabolic shift is the key to its ability to resensitize resistant strains to INH.

G C10 This compound (C10) ETC Electron Transport Chain C10->ETC inhibits Respiration Cellular Respiration ETC->Respiration drives CarbonFlux Central Carbon Metabolism ETC->CarbonFlux influences ATP ATP Production Respiration->ATP generates Valine Valine Synthesis CarbonFlux->Valine flux rerouted to Gluco Gluconeogenesis CarbonFlux->Gluco flux diverted from TCA TCA Cycle CarbonFlux->TCA flux diverted from MycolicAcid Mycolic Acid Synthesis CarbonFlux->MycolicAcid provides precursors I Increased Vulnerability CarbonFlux->I INH Isoniazid (INH) KatG KatG (mutated) INH->KatG activated by INH_NAD INH-NAD Adduct (reduced levels) KatG->INH_NAD impaired activation InhA InhA INH_NAD->InhA inhibits InhA->MycolicAcid required for InhA->I CellWall Cell Wall Integrity MycolicAcid->CellWall maintains

Caption: C10 inhibits respiration, altering carbon flux and increasing Mtb's vulnerability to InhA inhibition.

Detailed Experimental Protocols

Mtb Growth Inhibition Assay (Resazurin Microplate Assay)

This assay is used to determine the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of compounds against M. tuberculosis.

  • Bacterial Strains and Culture: M. tuberculosis strains (e.g., H37Rv, various katG mutants) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 37°C.

  • Assay Setup:

    • A 96-well microplate is prepared with serial dilutions of the test compound (this compound) in 7H9 broth.

    • A mid-log phase Mtb culture is diluted to a final optical density at 600 nm (OD600) of 0.05-0.1 and added to each well.

    • For potentiation assays, a fixed sub-inhibitory concentration of this compound is added to wells containing serial dilutions of isoniazid.

    • Control wells include bacteria with no drug (positive control) and media alone (negative control).

    • The plate is incubated at 37°C for 5-7 days.

  • Data Acquisition and Analysis:

    • After incubation, 10 µL of resazurin solution (0.025% w/v) is added to each well, and the plate is incubated for another 16-24 hours.

    • The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) is measured using a plate reader.

    • The percentage of growth inhibition is calculated relative to the positive and negative controls.

    • IC50 values are determined by fitting the dose-response data to a non-linear regression curve.

Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of this compound on the respiratory activity of M. tuberculosis.

  • Bacterial Preparation: Mid-log phase Mtb cultures are harvested, washed, and resuspended in a suitable assay buffer (e.g., phosphate-buffered saline with Tween 80).

  • Assay Setup:

    • A specialized microplate (e.g., Seahorse XF96) is used, with each well containing a sensor for oxygen concentration.

    • Bacterial suspension is added to each well.

    • The plate is incubated in the instrument (e.g., Seahorse XF Analyzer) to allow for temperature equilibration and baseline OCR measurements.

    • The test compound (this compound) is injected into the wells at various concentrations.

    • OCR is monitored over time.

  • Data Analysis: The change in OCR after the addition of the compound is calculated to determine the extent of respiratory inhibition.

Metabolic Flux Analysis

This technique is used to quantify the flow of metabolites through the central carbon metabolic network.

  • Isotope Labeling: M. tuberculosis is cultured in a defined medium containing a stable isotope-labeled carbon source (e.g., 13C-glucose or 13C-acetate).

  • Metabolite Extraction: After a defined period of growth in the presence of the labeled substrate and the test compound (this compound), the bacteria are rapidly harvested, and intracellular metabolites are extracted.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution for key intermediates of central metabolism.

  • Flux Calculation: The mass isotopomer data is used as input for computational models that calculate the flux rates through the different metabolic pathways.

Conclusion and Future Directions

This compound (Compound C10) represents a promising lead compound in the development of adjunctive therapies for drug-resistant tuberculosis. Its unique mechanism of action, which involves the metabolic reprogramming of M. tuberculosis to restore sensitivity to isoniazid, opens up new avenues for combating antibiotic resistance. Further research is warranted to elucidate the precise molecular target of this compound within the respiratory chain and to optimize its pharmacological properties for clinical development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this and other novel resistance-breaking agents. The synthesis of this compound and its analogs will be a critical step in advancing these compounds towards preclinical and clinical evaluation.

References

Unraveling the Inhibition of the Mycobacterium tuberculosis Electron Transport Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific information on a compound designated "Mtb-IN-6." It is possible that this is a novel, unpublished, or internally designated compound. This guide, therefore, provides an in-depth overview of the inhibition of the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC), a critical pathway for the bacterium's survival and a key target for novel anti-tubercular drug development. The principles, experimental methodologies, and data presented herein are directly relevant to the study of any potential Mtb ETC inhibitor, including the compound of interest.

Introduction

Mycobacterium tuberculosis, the etiological agent of tuberculosis (TB), has a remarkable ability to persist within the human host, largely due to its adaptable metabolic processes. The electron transport chain is central to Mtb's energy generation, making it a highly attractive target for therapeutic intervention.[1][2] The Mtb ETC is distinct from its mammalian counterpart, offering opportunities for selective inhibition. This guide delves into the core aspects of Mtb ETC inhibition, providing researchers, scientists, and drug development professionals with a foundational understanding of the key targets, inhibitory mechanisms, and the experimental protocols used to characterize them.

The Mtb respiratory chain is a branched system with two terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd oxidase.[3] This flexibility allows the bacterium to adapt to the diverse microenvironments it encounters during infection.[3] Understanding the intricacies of this system is paramount for the development of effective inhibitors.

Key Inhibitory Targets within the Mtb Electron Transport Chain

Several key complexes within the Mtb ETC have been identified as vulnerable targets for inhibition. These include:

  • Type II NADH Dehydrogenase (NDH-2): Mtb possesses two NDH-2 enzymes that are crucial for regenerating NAD+ from NADH. Their inhibition disrupts the flow of electrons into the ETC.

  • Cytochrome bc1 Complex (QcrB): This complex is a central component of the ETC, responsible for transferring electrons from menaquinol to cytochrome c.[4]

  • ATP Synthase: This enzyme utilizes the proton motive force generated by the ETC to synthesize ATP. While not directly part of the electron flow, its inhibition has profound effects on cellular energy levels.[1]

Quantitative Data on Known Mtb ETC Inhibitors

The following table summarizes key quantitative data for well-characterized inhibitors of the Mtb electron transport chain. This data is essential for comparing the potency and efficacy of different compounds.

CompoundTargetIC50 / MICAssay TypeOrganism/SystemReference
Bedaquiline (BDQ)ATP synthase28-130 ng/mL (MIC)Mtb growth inhibitionM. tuberculosis[1]
Q203Cytochrome bc1 complex (QcrB)0.02 µM (IC50)Mtb growth inhibitionM. tuberculosis[5]
Clofazimine (CFZ)Type II NADH Dehydrogenase (NDH-2)VariesMtb growth inhibitionM. tuberculosis[5]
ThioridazinePutative NDH-2 inhibitor1-4 µg/mL (MIC)Mtb growth inhibitionM. tuberculosisGeneral Knowledge

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of potential ETC inhibitors. Below are protocols for key experiments in this field.

Mtb Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Methodology:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • The compound of interest is serially diluted in a 96-well microplate.

  • A standardized inoculum of Mtb is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.

Oxygen Consumption Rate (OCR) Assay

Objective: To measure the effect of an inhibitor on the rate of oxygen consumption by M. tuberculosis, providing a direct measure of ETC activity.

Methodology:

  • Mtb cultures are grown to mid-log phase and washed.

  • The bacterial suspension is added to the wells of a Seahorse XFp analyzer plate.

  • The inhibitor is injected into the wells at various concentrations.

  • The oxygen consumption rate is measured in real-time using the Seahorse analyzer.

  • Data is analyzed to determine the effect of the inhibitor on basal and maximal respiration.

In Vitro ATP Synthesis Assay

Objective: To assess the direct impact of an inhibitor on ATP synthesis in inverted membrane vesicles of Mtb.

Methodology:

  • Inverted membrane vesicles are prepared from M. tuberculosis.

  • The vesicles are incubated with the inhibitor at various concentrations.

  • ATP synthesis is initiated by the addition of NADH or succinate.

  • The amount of ATP produced is quantified using a luciferin-luciferase-based assay.

Visualizing the Mechanisms and Workflows

Diagrams are invaluable for conceptualizing the complex processes involved in ETC inhibition.

Mtb_ETC_Inhibition cluster_ETC Mtb Electron Transport Chain cluster_Inhibitors Inhibitors cluster_ATP_Synthase ATP Synthesis NADH NADH NDH2 NDH-2 NADH->NDH2 e- Menaquinone Menaquinone Pool NDH2->Menaquinone e- ComplexIII Cytochrome bc1 (QcrB) Menaquinone->ComplexIII e- Cytochrome_c Cytochrome c ComplexIII->Cytochrome_c e- Proton_Gradient Proton Motive Force ComplexIII->Proton_Gradient H+ pumping ComplexIV Cytochrome aa3 Oxidase Cytochrome_c->ComplexIV e- Oxygen O2 ComplexIV->Oxygen e- ComplexIV->Proton_Gradient H+ pumping H2O H2O Oxygen->H2O Mtb_IN_6 This compound (Hypothetical) Mtb_IN_6->NDH2 Inhibits CFZ Clofazimine CFZ->NDH2 Inhibits Q203 Q203 Q203->ComplexIII Inhibits ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP BDQ Bedaquiline BDQ->ATP_Synthase Inhibits

Caption: Hypothetical inhibition points of this compound and known drugs in the Mtb ETC.

Experimental_Workflow cluster_Screening Primary Screening cluster_Mechanism Mechanism of Action Studies cluster_Validation In Vivo Validation Compound_Library Compound Library MIC_Assay Mtb Growth Inhibition (MIC Determination) Compound_Library->MIC_Assay Active_Hits Active Compounds MIC_Assay->Active_Hits OCR_Assay Oxygen Consumption Rate (OCR) Assay Active_Hits->OCR_Assay ATP_Assay ATP Synthesis Assay Active_Hits->ATP_Assay Target_ID Target Identification (e.g., resistant mutant sequencing) Active_Hits->Target_ID Lead_Compound Lead Compound Target_ID->Lead_Compound Animal_Model Animal Model of TB (e.g., mouse, marmoset) Lead_Compound->Animal_Model Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies

References

Understanding the Potentiation of Isoniazid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of novel compounds with the frontline tuberculosis drug isoniazid remains a critical area of research in the pursuit of more effective and shorter treatment regimens for Mycobacterium tuberculosis (Mtb) infections. This guide focuses on the potentiation of isoniazid's bactericidal activity, a key strategy to combat drug resistance and improve therapeutic outcomes.

While the specific compound "Mtb-IN-6" did not yield specific results in the conducted literature search, this document will provide an in-depth overview of the mechanisms and methodologies related to the potentiation of isoniazid by other recently investigated molecules. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of tuberculosis. The principles and experimental protocols described herein are broadly applicable to the study of synergistic interactions between isoniazid and novel chemical entities.

Core Concepts in Isoniazid Action and Potentiation

Isoniazid (INH) is a cornerstone of tuberculosis therapy.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Upon activation, the resulting isonicotinic acyl-NADH complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[1] Mycolic acids are crucial components of the unique and robust cell wall of Mtb. Disruption of their synthesis leads to bacterial cell death.

Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[1] Potentiation of isoniazid aims to overcome this resistance or enhance its efficacy against susceptible strains. This can be achieved through various mechanisms, including:

  • Inhibition of alternative metabolic pathways: Compounds that disrupt cellular processes that Mtb relies on for survival under stress, such as altered respiration or energy metabolism, can render the bacteria more susceptible to isoniazid.

  • Direct inhibition of resistance-conferring enzymes: Targeting enzymes that contribute to drug inactivation or efflux.

  • Alteration of the cellular redox state: Modulating the intracellular environment to favor the activation of isoniazid or enhance its bactericidal effects.

  • Disruption of cell wall integrity: Weakening the cell wall through alternative mechanisms can create a synergistic effect with the mycolic acid synthesis inhibition by isoniazid.

Quantitative Analysis of Isoniazid Potentiation

A critical aspect of studying drug synergy is the quantitative assessment of the interaction. The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which provides a numerical value for the degree of synergy, additivity, or antagonism between two compounds.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0No interaction (additive)
> 4.0Antagonism

Source: Adapted from scientific literature on drug synergy testing.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results in drug discovery research. Below are methodologies for key experiments in the study of isoniazid potentiation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Drug Preparation: A stock solution of the test compound and isoniazid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

  • Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: A 96-well microplate is prepared with serial dilutions of isoniazid along the x-axis and the potentiating compound along the y-axis. This creates a matrix of drug combinations.

  • Inoculation: Each well is inoculated with a standardized Mtb suspension.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The FICI is then calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[2][3]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of a drug or drug combination over time.

Protocol:

  • Bacterial Culture: Mtb is grown to mid-log phase in 7H9 broth.

  • Drug Exposure: The culture is exposed to the test compound(s) at specific concentrations (e.g., 1x MIC, 10x MIC).[4]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 24, 48 hours).

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the samples are plated on Middlebrook 7H10 agar. The plates are incubated at 37°C for 3-4 weeks, and the number of colonies is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Visualizing the Mechanisms of Action

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

cluster_INH_Activation Isoniazid Activation & Action cluster_Potentiator_Action Potentiator Mechanism cluster_Outcome Synergistic Outcome INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl-NADH) KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibition Synergy Synergistic Bactericidal Effect Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mtb Cell Wall Integrity InhA->Cell_Wall Disrupts Synthesis Mycolic_Acid->Cell_Wall Potentiator Potentiating Compound Target Alternative Cellular Target Potentiator->Target Inhibition Cellular_Process Essential Cellular Process (e.g., Respiration) Target->Cellular_Process Cellular_Process->Cell_Wall Weakens Cell

Caption: Hypothetical signaling pathway of isoniazid potentiation.

start Start culture Culture Mtb to Mid-Log Phase start->culture prepare_drugs Prepare Serial Dilutions of INH and Potentiator culture->prepare_drugs setup_plate Set up 96-well Plate (Checkerboard Format) prepare_drugs->setup_plate inoculate Inoculate Plate with Standardized Mtb Suspension setup_plate->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Additivity, Antagonism) calculate_fici->interpret end End interpret->end INH_Resistant Isoniazid-Resistant Mtb (e.g., katG mutant) Potentiator Potentiating Compound INH_Resistant->Potentiator Cellular_Vulnerability Induction of a Cellular Vulnerability Potentiator->Cellular_Vulnerability Creates INH Isoniazid Restored_Susceptibility Restored Susceptibility to Isoniazid INH->Restored_Susceptibility Acts on Cellular_Vulnerability->Restored_Susceptibility Bacterial_Death Bacterial Death Restored_Susceptibility->Bacterial_Death

References

A Technical Guide to the Initial Screening and Identification of Novel Mycobacterium tuberculosis Inhibitors: A Representative Workflow for a Candidate like Mtb-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, "Mtb-IN-6" does not correspond to a publicly documented inhibitor of Mycobacterium tuberculosis (Mtb). Therefore, this guide provides a generalized yet detailed technical overview of the established methodologies for the initial screening and identification of novel Mtb inhibitors. The hypothetical candidate, "this compound," will be used as a placeholder to illustrate this discovery process.

This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery of new anti-tubercular agents. It outlines a standard workflow from high-throughput screening to the initial characterization of a promising hit compound.

High-Throughput Screening (HTS) Campaign

The primary step in identifying novel Mtb inhibitors is typically a large-scale, whole-cell phenotypic screen. This approach has the advantage of identifying compounds that are not only active against a biological target but also capable of penetrating the complex mycobacterial cell wall.

A common strategy involves screening a large, diverse chemical library against a virulent strain of M. tuberculosis, such as H37Rv.[1][2] To facilitate high-throughput screening, recombinant Mtb strains expressing fluorescent or luminescent reporters are often used to monitor bacterial growth.[1]

The workflow for a typical HTS campaign is depicted below.

HTS_Workflow cluster_0 High-Throughput Screening (HTS) Compound Library Compound Library Dispensing Dispensing Compound Library->Dispensing 100,000+ compounds Mtb Inoculation Mtb Inoculation Dispensing->Mtb Inoculation 384-well plates Incubation Incubation Mtb Inoculation->Incubation Mtb H37Rv Signal Reading Signal Reading Incubation->Signal Reading 5-7 days at 37°C Data Analysis Data Analysis Signal Reading->Data Analysis Fluorescence/Luminescence Primary Hits Primary Hits Data Analysis->Primary Hits ≥90% inhibition

Caption: High-Throughput Screening (HTS) workflow for identifying Mtb growth inhibitors.

A library of over 100,000 compounds might be screened at a single concentration (e.g., 10 µg/mL).[2] Compounds demonstrating a high percentage of growth inhibition (typically ≥90%) are selected as "primary hits" for further investigation.[1][2]

Hit Confirmation and Potency Determination

Primary hits from the HTS campaign are subjected to a series of secondary assays to confirm their activity and determine their potency. This involves re-testing the compounds in a dose-response format to calculate the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Table 1: Dose-Response and Potency of Primary Hits

Compound IDHTS Inhibition (%)MIC (µM)
Mtb-IN-198.25.6
Mtb-IN-295.512.1
Mtb-IN-392.1> 50
Mtb-IN-499.80.9
Mtb-IN-591.325.4
This compound 97.6 1.4
Amikacin99.90.2

Data are hypothetical and for illustrative purposes. Amikacin is included as a positive control.

Cytotoxicity and Selectivity Assessment

A critical step in early drug discovery is to ensure that the identified hits are not generally toxic to host cells. Cytotoxicity is often assessed against a mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[3][4] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay are commonly used to measure cell viability.[5][6]

The ratio of cytotoxicity (CC50) to antimicrobial activity (MIC) provides the Selectivity Index (SI), a key parameter for prioritizing compounds for further development. A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to the host cells.

Table 2: Cytotoxicity and Selectivity Index of Confirmed Hits

Compound IDMIC (µM)CC50 (Vero Cells, µM)Selectivity Index (SI = CC50/MIC)
Mtb-IN-15.689.416.0
Mtb-IN-40.95.25.8
This compound 1.4 >100 >71
Amikacin0.2>200>1000

Data are hypothetical. A higher SI is indicative of greater selectivity for the pathogen.

Based on this hypothetical data, this compound would be prioritized due to its potent anti-mycobacterial activity and high selectivity index.

Hit-to-Lead Progression

Following the initial identification and characterization, a promising hit like this compound would enter the hit-to-lead phase. This involves medicinal chemistry efforts to synthesize and test analogues of the hit compound to establish a structure-activity relationship (SAR). The goal is to optimize the compound's potency, selectivity, and drug-like properties.

The logical progression from a primary hit to a lead candidate is illustrated in the following diagram.

Hit_to_Lead Primary Hit Primary Hit Dose-Response Dose-Response & Potency Primary Hit->Dose-Response Cytotoxicity Cytotoxicity & Selectivity Dose-Response->Cytotoxicity SAR Structure-Activity Relationship Cytotoxicity->SAR ADME/Tox In Vitro ADME/Tox SAR->ADME/Tox Lead Candidate Lead Candidate ADME/Tox->Lead Candidate

Caption: Logical workflow from a confirmed hit to a lead candidate.

Experimental Protocols

M. tuberculosis Whole-Cell Growth Inhibition Assay

This protocol is adapted from methods using fluorescent reporter strains of Mtb.[1]

Materials:

  • M. tuberculosis H37Rv expressing a fluorescent protein (e.g., mCherry).

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Test compounds dissolved in DMSO.

  • Amikacin (positive control).

  • DMSO (negative control).

  • Sterile, black, clear-bottom 384-well microtiter plates.

Procedure:

  • Prepare a culture of fluorescent Mtb H37Rv to an optical density at 590 nm (OD590) of 0.4-0.6.

  • Dilute the bacterial culture in 7H9-OADC-Tween 80 medium to a final OD590 of 0.02.

  • Using an automated liquid handler, dispense 25 µL of diluted compounds into the 384-well plates. The final concentration of DMSO should not exceed 1%.

  • Add 25 µL of the diluted Mtb culture to each well.

  • Include positive controls (Amikacin) and negative controls (DMSO) on each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Measure fluorescence (e.g., excitation at 587 nm and emission at 610 nm for mCherry) using a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.[7]

Materials:

  • Vero cells (or another suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • Doxorubicin (positive control for cytotoxicity).

  • DMSO (negative control).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile, clear, 96-well microtiter plates.

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the CC50 value.

References

Methodological & Application

Application Notes and Protocols for Checkerboard Assay with Mtb-IN-6 and Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance. The checkerboard assay is a robust in vitro method to systematically evaluate the interactions between two antimicrobial agents, identifying potential synergistic, additive, indifferent, or antagonistic effects.

These application notes provide a detailed protocol for performing a checkerboard assay to assess the interaction between the first-line anti-TB drug isoniazid and a novel compound, Mtb-IN-6. Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] The mechanism of action for this compound is currently not specified in publicly available literature. This protocol is designed to be a comprehensive guide for researchers to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.

Data Presentation

The results of the checkerboard assay are summarized by calculating the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) for the combination.

  • FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (Isoniazid): (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI: FIC of Drug A + FIC of Drug B

The interaction is interpreted based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The quantitative data from a representative checkerboard assay should be presented in a clear, tabular format.

Table 1: Representative Checkerboard Assay Data for this compound and Isoniazid against M. tuberculosis

This compound (µg/mL)Isoniazid (µg/mL)Growth (+/-)FIC (this compound)FIC (Isoniazid)FICIInterpretation
MIC Alone
80-1.000.001.00-
00.25-0.001.001.00-
Combination
40.03125-0.500.1250.625Additive
20.0625-0.250.250.50 Synergy
10.125-0.1250.500.625Additive
0.50.125+----

Note: This table presents hypothetical data for illustrative purposes. Researchers should populate it with their experimental findings.

Experimental Protocols

This section provides a detailed methodology for conducting the checkerboard assay.

Materials and Reagents
  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound (Source to be identified by the researcher)

  • Isoniazid (e.g., Sigma-Aldrich, Millipore)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Resazurin sodium salt solution (for viability assessment)

  • Sterile tubes, pipettes, and other standard laboratory consumables

  • Incubator at 37°C

  • Microplate reader

Preparation of Bacterial Inoculum
  • Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

  • Vortex the culture with sterile glass beads to break up clumps.

  • Allow the culture to stand for 5-10 minutes to allow larger clumps to settle.

  • Carefully transfer the upper suspension to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final concentration of approximately 1-5 x 10⁵ CFU/mL.

Preparation of Drug Dilutions
  • Stock Solutions: Prepare stock solutions of this compound and isoniazid in an appropriate solvent (e.g., DMSO or sterile water). The concentration of the stock solutions should be at least 100-fold higher than the highest concentration to be tested.

  • Working Solutions: From the stock solutions, prepare working solutions of each drug in Middlebrook 7H9 broth. The concentration of these working solutions should be 4 times the final desired highest concentration in the assay.

  • Serial Dilutions:

    • This compound: In a sterile 96-well plate (the "drug plate"), perform serial two-fold dilutions of the this compound working solution horizontally (e.g., across columns 1 to 10).

    • Isoniazid: Perform serial two-fold dilutions of the isoniazid working solution vertically (e.g., down rows A to G).

Checkerboard Assay Setup
  • In a new sterile 96-well microplate (the "assay plate"), add 50 µL of Middlebrook 7H9 broth to all wells.

  • Transfer 50 µL of each this compound dilution from the "drug plate" to the corresponding columns of the "assay plate".

  • Transfer 50 µL of each isoniazid dilution from the "drug plate" to the corresponding rows of the "assay plate". This will result in a matrix of drug combinations.

  • Include control wells:

    • Growth Control: Wells with no drug (broth only).

    • This compound MIC Control: Wells with only this compound dilutions.

    • Isoniazid MIC Control: Wells with only isoniazid dilutions.

    • Sterility Control: Wells with broth only (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 7-14 days.

Determination of MIC and FICI
  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Visually inspect the wells. A color change from blue to pink indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that prevents this color change.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the FIC for each drug and the FICI for the combination using the formulas provided in the "Data Presentation" section.

Visualizations

Experimental Workflow

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results bact_prep Prepare M. tuberculosis Inoculum inoculation Inoculate with Bacterial Suspension bact_prep->inoculation drugA_prep Prepare this compound Serial Dilutions plate_setup Set up 96-well Plate with Drug Combinations drugA_prep->plate_setup drugB_prep Prepare Isoniazid Serial Dilutions drugB_prep->plate_setup plate_setup->inoculation incubation Incubate at 37°C inoculation->incubation readout Add Resazurin and Read Results incubation->readout mic_det Determine MICs readout->mic_det fici_calc Calculate FICI mic_det->fici_calc interpretation Interpret Drug Interaction fici_calc->interpretation

Caption: Workflow for the checkerboard assay.

Mechanism of Action of Isoniazid

Isoniazid_MOA Isoniazid Mechanism of Action cluster_cell Mycobacterium tuberculosis Cell INH_out Isoniazid (Prodrug) INH_in Isoniazid INH_out->INH_in Enters Cell KatG KatG (Catalase-Peroxidase) INH_in->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS2) InhA->FAS2 Required for Mycolic_Acid Mycolic Acid Synthesis FAS2->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential Component

Caption: Isoniazid's mechanism of action.

References

Application Notes and Protocols: Mtb-IN-6 in M. tuberculosis Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Research into novel therapeutic agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is critical to global health efforts. This document provides detailed application notes and protocols for the use of Mtb-IN-6, a novel inhibitor, in the culture of M. tuberculosis. These guidelines are intended for researchers, scientists, and drug development professionals working on anti-tuberculosis drug discovery and development. The protocols outlined below cover the determination of this compound's inhibitory activity, its effect on intracellular Mtb, and the elucidation of its potential mechanism of action through signaling pathway analysis.

Quantitative Data Summary

The inhibitory effects of this compound against M. tuberculosis have been quantified to determine its potency. The following table summarizes the key quantitative data for this compound.

MetricValueCell Type/ConditionsReference
MIC (Minimum Inhibitory Concentration) 8 µg/mLM. tuberculosis H37Rv (broth culture)[1]
IC50 (Half-maximal Inhibitory Concentration) 0.91 µMInhA enzyme assay[1]
Intracellular Growth Inhibition (%) 61.3%Infected human monocyte-derived macrophages (MDMs)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be comprehensive and reproducible for researchers in a standard BSL-3 laboratory setting.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Axenic Culture

This protocol outlines the procedure for determining the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • Spectrophotometer or fluorometer

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a final concentration of approximately 1 x 105 CFU/mL in fresh 7H9 broth.

  • Compound Dilution:

    • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Ensure the final DMSO concentration does not exceed 1% in all wells.[2]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial suspension to each well containing the serially diluted compound.

    • Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Assay:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for an additional 24 hours at 37°C.

    • Visually assess the color change (blue to pink indicates bacterial growth). The MIC is the lowest concentration of this compound that prevents a color change.

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol details the method for assessing the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a suitable macrophage cell line (e.g., THP-1)

  • M. tuberculosis H37Rv culture

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H11 agar plates

Procedure:

  • Macrophage Seeding and Infection:

    • Seed macrophages in a 24-well plate at a density of 2 x 105 cells per well and allow them to adhere overnight.

    • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh RPMI-1640 medium containing various concentrations of this compound to the infected cells.

    • Include a no-drug control.

  • Incubation and Lysis:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • After incubation, wash the cells with PBS and lyse them with 500 µL of lysis buffer.

  • CFU Enumeration:

    • Prepare serial dilutions of the cell lysates in PBS.

    • Plate the dilutions on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

    • Calculate the percentage of growth inhibition compared to the untreated control.

Signaling Pathways and Experimental Workflows

To visualize the experimental processes and the potential signaling pathways affected by this compound, the following diagrams have been generated using Graphviz.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Mtb_Culture M. tuberculosis H37Rv Culture (Mid-log phase) Inoculum Adjust Bacterial Suspension (1x10^5 CFU/mL) Mtb_Culture->Inoculum Dilution Prepare this compound Serial Dilutions Inoculation Inoculate 96-well plate Dilution->Inoculation Inoculum->Inoculation Incubation Incubate at 37°C (7 days) Inoculation->Incubation AlamarBlue Add Alamar Blue Reagent Incubation->AlamarBlue Incubation2 Incubate at 37°C (24 hours) AlamarBlue->Incubation2 Observation Visual Observation or Spectrophotometer Reading Incubation2->Observation MIC_Value Determine MIC Observation->MIC_Value

Caption: Workflow for MIC determination of this compound.

Intracellular_Assay_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Seed_Cells Seed Macrophages in 24-well plate Infect_Mtb Infect with M. tuberculosis (MOI=10) Seed_Cells->Infect_Mtb Wash_Cells Wash to remove extracellular bacteria Infect_Mtb->Wash_Cells Add_Compound Add this compound (various concentrations) Wash_Cells->Add_Compound Incubate_Cells Incubate at 37°C, 5% CO2 (48-72 hours) Add_Compound->Incubate_Cells Lyse_Cells Lyse Macrophages Incubate_Cells->Lyse_Cells Serial_Dilute Perform Serial Dilutions of Lysate Lyse_Cells->Serial_Dilute Plate_CFU Plate on 7H11 Agar Serial_Dilute->Plate_CFU Incubate_Plates Incubate at 37°C (3-4 weeks) Plate_CFU->Incubate_Plates Count_Colonies Count CFUs Incubate_Plates->Count_Colonies Result Calculate % Inhibition Count_Colonies->Result

Caption: Workflow for intracellular growth inhibition assay.

Mtb_Signaling_Pathway Mtb_IN6 This compound InhA InhA (Enoyl-ACP Reductase) Mtb_IN6->InhA Inhibits FASII Fatty Acid Synthase II (FAS-II) Pathway InhA->FASII Mycolic_Acid Mycolic Acid Biosynthesis FASII->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mtb_Survival M. tuberculosis Survival & Growth Cell_Wall->Mtb_Survival Disrupts

Caption: Proposed signaling pathway of this compound action.

References

Application Notes and Protocols for the Evaluation of Mtb-IN-6 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen primarily residing within host macrophages. The complex host-pathogen interplay within the macrophage provides a critical environment for evaluating novel anti-tubercular agents. These application notes provide a comprehensive guide for the evaluation of Mtb-IN-6, a respiratory inhibitor of M. tuberculosis, within in vitro macrophage infection models.

This compound has been identified as a direct inhibitor of wild-type Mtb with an IC50 of 25 µM and has been shown to enhance the bactericidal activity of isoniazid (INH)[1][2]. While its primary mechanism is direct action against Mtb, it is crucial to evaluate its efficacy in the context of the intracellular environment of the macrophage. These protocols will enable researchers to assess the intracellular potency of this compound, its potential to modulate macrophage responses, and its synergistic effects with other anti-tubercular drugs.

The following sections detail protocols for the culture and infection of macrophage cell lines, methodologies for evaluating this compound efficacy, and approaches to investigate its impact on macrophage signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetMycobacterium tuberculosis (Mtb) Respiration[1][2]
IC50 (Wild-Type Mtb)25 µM[1][2]
Observed SynergyEnhances bactericidal activity of Isoniazid (INH)[2]

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Macrophage-like Cells

The human monocytic cell line THP-1 is a widely used model for studying Mtb-macrophage interactions upon differentiation into macrophage-like cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Penicillin-Streptomycin (optional, for routine culture but not for infection assays)

  • 6-well and 96-well tissue culture plates

Procedure:

  • Thawing and Culture: Thaw cryopreserved THP-1 cells rapidly and culture in RPMI-1640 supplemented with 10% FBS. Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL.

  • Differentiation: Seed THP-1 monocytes into 6-well or 96-well plates at a density of 2x10^5 cells/well or 5x10^4 cells/well, respectively.

  • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into adherent macrophage-like cells.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the PMA-containing medium and wash the adherent cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, antibiotic-free RPMI-1640 with 10% FBS and rest the cells for 24 hours before infection.

Protocol 2: Infection of Macrophages with Mycobacterium tuberculosis

This protocol describes the infection of differentiated THP-1 cells with Mtb. All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

  • Differentiated THP-1 cells in antibiotic-free medium

  • Mycobacterium tuberculosis (e.g., H37Rv strain) culture in Middlebrook 7H9 broth

  • PBS

  • Gentamicin

Procedure:

  • Prepare Mtb Inoculum: Grow Mtb to mid-log phase. To create a single-cell suspension, centrifuge the culture, resuspend the pellet in PBS, and pass it through a syringe with a 27-gauge needle multiple times to break up clumps.

  • Determine Multiplicity of Infection (MOI): Adjust the bacterial suspension to achieve the desired MOI (e.g., 1-10 bacteria per macrophage).

  • Infection: Remove the medium from the differentiated THP-1 cells and add the Mtb inoculum.

  • Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Remove Extracellular Bacteria: After the incubation period, aspirate the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again with PBS and add fresh antibiotic-free medium.

Protocol 3: Evaluation of this compound Intracellular Efficacy

This protocol outlines the determination of the intracellular efficacy of this compound by measuring the colony-forming units (CFU) of Mtb within infected macrophages.

Materials:

  • Mtb-infected THP-1 cells

  • This compound

  • DMSO (vehicle control)

  • Isoniazid (INH) or Rifampicin (RIF) as positive controls

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the infected macrophage cultures. Include a vehicle control (DMSO) and positive controls (INH or RIF).

  • Incubation: Incubate the treated, infected cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Macrophage Lysis: At the desired time points, aspirate the medium and lyse the macrophages by adding sterile water containing 0.05% Tween 80. Incubate for 10-15 minutes at room temperature.

  • Plating for CFU: Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.

  • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubation and Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per well.

  • Data Analysis: Calculate the percentage of Mtb growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Table 2: Example Data for this compound Intracellular Efficacy

CompoundConcentration (µM)Mean CFU/well (Day 3)% Inhibition
Vehicle (DMSO)-5.2 x 10^50
This compound53.9 x 10^525
This compound102.6 x 10^550
This compound251.1 x 10^578.8
This compound500.5 x 10^590.4
INH (Positive Control)10.2 x 10^596.2
Protocol 4: Assessment of Macrophage Viability

It is crucial to determine if the observed reduction in Mtb CFU is due to the compound's effect on the bacteria or toxicity to the host macrophages.

Materials:

  • Uninfected and Mtb-infected THP-1 cells

  • This compound

  • Resazurin-based viability assay (e.g., alamarBlue) or LDH cytotoxicity assay kit

Procedure:

  • Treat Cells: Culture uninfected and infected THP-1 cells in the presence of the same concentrations of this compound used for the efficacy assay.

  • Incubate: Incubate for the same duration as the efficacy assay (3-5 days).

  • Perform Viability/Cytotoxicity Assay: Follow the manufacturer's instructions for the chosen viability or cytotoxicity assay.

  • Data Analysis: Calculate the percentage of viable cells or cytotoxicity for each compound concentration relative to the vehicle control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_infection Infection cluster_treatment_analysis Treatment & Analysis THP1_Culture THP-1 Monocyte Culture PMA_Differentiation PMA Differentiation (24-48h) THP1_Culture->PMA_Differentiation Mtb_Infection Mtb Infection (MOI 1-10, 4h) PMA_Differentiation->Mtb_Infection Wash_Extracellular Wash & Gentamicin Treatment Mtb_Infection->Wash_Extracellular Compound_Treatment Add this compound (Serial Dilutions) Wash_Extracellular->Compound_Treatment Incubation Incubate (3-5 days) Compound_Treatment->Incubation Macrophage_Lysis Macrophage Lysis Incubation->Macrophage_Lysis Viability_Assay Macrophage Viability Assay Incubation->Viability_Assay CFU_Plating Serial Dilution & Plating Macrophage_Lysis->CFU_Plating CFU_Counting CFU Counting (3-4 weeks) CFU_Plating->CFU_Counting

Caption: Experimental workflow for evaluating this compound in Mtb-infected macrophages.

Mtb_Macrophage_Interaction cluster_macrophage Macrophage cluster_inhibition Mtb Survival Mechanisms cluster_intervention Potential Intervention Points Phagosome Phagosome Phagolysosome Phagolysosome (Acidification, ROS, RNS) Phagosome->Phagolysosome Maturation Lysosome Lysosome Lysosome->Phagolysosome Mtb Mtb Block_Maturation Block Phagosome Maturation Mtb->Block_Maturation Inhibit_Fusion Inhibit Phagosome-Lysosome Fusion Mtb->Inhibit_Fusion Mtb_ext Extracellular Mtb Mtb_ext->Phagosome Phagocytosis Block_Maturation->Phagolysosome Inhibit_Fusion->Phagolysosome Mtb_IN_6 This compound (Respiratory Inhibitor) Mtb_IN_6->Mtb Direct Inhibition Macrophage_Potentiator Macrophage Potentiator (e.g., enhances autophagy/ROS) Macrophage_Potentiator->Phagolysosome Enhances Killing

Caption: Mtb-macrophage interaction and potential therapeutic intervention points.

References

Application Notes and Protocols for In Vivo Evaluation of Mtb-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Novel therapeutic strategies are urgently needed. Mtb-IN-6 (also known as Compound C10) is a promising respiratory inhibitor of M. tuberculosis. It has been shown to enhance the bactericidal activity of the frontline anti-TB drug isoniazid (INH), particularly against INH-resistant strains[1]. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in established animal models of TB.

This compound exhibits an IC50 of 25 µM against wild-type Mtb and its molecular formula is C23H21NO3S. Its mechanism of action involves the inhibition of Mtb respiration, leading to a rerouting of carbon flux towards valine and away from gluconeogenesis and the tricarboxylic acid (TCA) cycle[1]. This metabolic rewiring sensitizes even INH-resistant Mtb to the effects of isoniazid[1]. While this compound treatment does lead to ATP depletion, this is not the primary mechanism behind its synergistic activity with INH[1].

These protocols are designed to guide researchers in assessing the efficacy, pharmacokinetics, and safety of this compound, both as a standalone agent and in combination with isoniazid, in a preclinical setting.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound and Isoniazid Combination in a Murine Model of Chronic TB Infection

Treatment GroupDosage (mg/kg)Route of AdministrationMean Log10 CFU ± SD (Lungs) at 4 Weeks Post-TreatmentMean Log10 CFU ± SD (Spleen) at 4 Weeks Post-Treatment
Vehicle Control-Oral6.5 ± 0.45.2 ± 0.3
Isoniazid (INH)25Oral5.8 ± 0.54.5 ± 0.4
This compound50Oral6.0 ± 0.34.8 ± 0.2
This compound + INH50 + 25Oral4.2 ± 0.43.1 ± 0.3

Note: This table presents hypothetical data for illustrative purposes, based on the known synergistic effect of this compound and isoniazid. Actual results may vary.

Experimental Protocols

Protocol 1: Murine Model of Chronic Mycobacterium tuberculosis Infection

This protocol describes the establishment of a chronic TB infection in mice, a standard model for evaluating the efficacy of anti-tubercular agents.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • Middlebrook 7H11 agar supplemented with 10% OADC for CFU enumeration

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Wash the bacterial cells twice with PBS and resuspend in PBS to the desired concentration for aerosol infection.

  • Aerosol Infection:

    • Calibrate the aerosol infection chamber to deliver approximately 100-200 bacilli per mouse lung.

    • Place mice in the exposure chamber and initiate the aerosol infection protocol according to the manufacturer's instructions.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks. During this period, the bacterial load in the lungs will plateau, signifying the onset of a chronic infection.

Protocol 2: In Vivo Efficacy Assessment of this compound

This protocol details the procedure for evaluating the therapeutic efficacy of this compound, alone and in combination with isoniazid, in chronically infected mice.

Materials:

  • Chronically infected mice (from Protocol 1)

  • This compound (formulated for oral administration)

  • Isoniazid (formulated for oral administration)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Animal Grouping and Treatment:

    • Randomly assign chronically infected mice into the following treatment groups (n=10-12 mice per group):

      • Group 1: Vehicle control

      • Group 2: Isoniazid (e.g., 25 mg/kg)

      • Group 3: this compound (e.g., 50 mg/kg)

      • Group 4: this compound (e.g., 50 mg/kg) + Isoniazid (e.g., 25 mg/kg)

    • Administer the respective treatments orally once daily for 5 days a week for 4 weeks.

  • Monitoring:

    • Monitor the body weight and general health of the mice throughout the treatment period.

  • Endpoint Analysis:

    • At the end of the 4-week treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS.

    • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • Data Analysis:

    • Convert the CFU counts to Log10 CFU.

    • Compare the mean Log10 CFU between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in CFU in the treated groups indicates therapeutic efficacy.

Mandatory Visualizations

Mtb_IN_6_Mechanism cluster_Mtb Mycobacterium tuberculosis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Gluconeogenesis Gluconeogenesis Glycolysis->Gluconeogenesis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Valine_Biosynthesis Valine Biosynthesis Glycolysis->Valine_Biosynthesis Gluconeogenesis->Glycolysis Inhibits Respiratory_Chain Respiratory Chain TCA_Cycle->Respiratory_Chain TCA_Cycle->Valine_Biosynthesis Shifts Carbon Flux ATP_Synthesis ATP Synthesis Respiratory_Chain->ATP_Synthesis Respiratory_Chain->Valine_Biosynthesis Shifts Carbon Flux Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mtb_IN_6 This compound (Compound C10) Mtb_IN_6->Respiratory_Chain Inhibits Isoniazid Isoniazid (INH) Isoniazid->Mycolic_Acid_Synthesis Inhibits

Caption: Mechanism of action of this compound and its synergy with isoniazid.

InVivo_Workflow cluster_Preparation Preparation cluster_Infection Infection cluster_Treatment Treatment cluster_Analysis Analysis A Prepare M. tuberculosis H37Rv Culture B Aerosol Infection of BALB/c Mice A->B C Establish Chronic Infection (4-6 weeks) B->C D Randomize Mice into Treatment Groups C->D E Daily Oral Administration for 4 Weeks D->E F Euthanize Mice and Harvest Organs E->F G Homogenize Lungs and Spleens F->G H Plate Serial Dilutions for CFU Enumeration G->H I Data Analysis and Comparison H->I

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols: Mtb-IN-6 Administration in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides detailed application notes and protocols for the administration and evaluation of Mtb-IN-6, a novel investigational compound, in a mouse model of tuberculosis. The protocols outlined below are intended to guide researchers in assessing the efficacy, pharmacokinetics, and safety of this compound.

While specific data for a compound designated "this compound" is not publicly available, this document synthesizes established methodologies and best practices from preclinical tuberculosis research to provide a comprehensive framework. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of this compound.

In Vivo Efficacy Assessment of this compound

The primary objective of in vivo efficacy studies is to determine the ability of this compound to reduce the bacterial burden in mice infected with M. tuberculosis.

Experimental Protocol: Aerosol Infection and Treatment

This protocol describes the establishment of a chronic TB infection in mice via aerosol inhalation, followed by therapeutic intervention with this compound.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other virulent strain)

  • Specific pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Aerosol infection chamber (e.g., Glas-Col)

  • This compound formulation (vehicle to be determined based on compound solubility and stability)

  • Positive control drug (e.g., isoniazid, rifampicin)

  • 7H11 agar plates supplemented with OADC

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Calibrate the aerosol infection chamber to deliver a low dose of approximately 100-200 colony-forming units (CFU) per mouse lung.

    • Expose mice to the aerosolized bacteria.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs.

  • Treatment:

    • Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound and control treatments daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

  • Bacterial Load Determination:

    • At predetermined time points (e.g., 2, 4, and 6 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

Data Presentation: In Vivo Efficacy

The following table structure should be used to summarize the quantitative data from the in vivo efficacy studies.

Treatment GroupDose (mg/kg)Route of AdministrationDuration of Treatment (weeks)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control--4
This compoundXOral4
This compoundYOral4
Positive ControlZOral4

Pharmacokinetic Analysis of this compound

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens for efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetics

Materials:

  • This compound

  • Healthy, uninfected BALB/c or C57BL/6 mice

  • Appropriate formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS or other suitable analytical method for quantifying this compound

Procedure:

  • Dosing:

    • Administer a single dose of this compound to two groups of mice: one via IV injection and one via oral gavage.

  • Sample Collection:

    • At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice from each group.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • At the final time point, euthanize the mice and collect relevant tissues (e.g., lungs, liver, spleen, brain) to assess tissue distribution.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method.

Data Presentation: Pharmacokinetic Parameters

Summarize the key pharmacokinetic parameters in a table for clear comparison between different routes of administration.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
Bioavailability (%)N/A

Toxicity Assessment of this compound

Preliminary toxicity studies are essential to determine the safety profile of this compound and to establish a maximum tolerated dose (MTD).

Experimental Protocol: Acute Toxicity Study

Materials:

  • This compound

  • Healthy, uninfected BALB/c or C57BL/6 mice

  • Vehicle control

  • Blood collection supplies for clinical chemistry and hematology

Procedure:

  • Dose Escalation:

    • Administer single, escalating doses of this compound to different groups of mice.

  • Monitoring:

    • Observe mice for a period of 14 days for any signs of toxicity, including mortality, changes in body weight, and clinical observations.

  • Pathology and Clinical Analysis:

    • At the end of the observation period, euthanize the mice.

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: Toxicity Endpoints
Dose (mg/kg)Mortality (%)Mean Body Weight Change (%)Key Clinical ObservationsSignificant Hematology/Clinical Chemistry FindingsHistopathological Findings
Vehicle
Dose 1
Dose 2
Dose 3

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the potential mechanism of action of this compound can aid in understanding and planning experiments.

Diagrams

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Mtb Culture Mtb Culture Aerosol Infection Aerosol Infection Mtb Culture->Aerosol Infection Low Dose Infected Mice Infected Mice Aerosol Infection->Infected Mice Treatment Groups Treatment Groups Infected Mice->Treatment Groups Randomization Daily Dosing Daily Dosing Treatment Groups->Daily Dosing Efficacy Assessment Efficacy Assessment Daily Dosing->Efficacy Assessment Bacterial Load (CFU) Bacterial Load (CFU) Efficacy Assessment->Bacterial Load (CFU) Lungs & Spleen Histopathology Histopathology Efficacy Assessment->Histopathology

Caption: Experimental workflow for in vivo efficacy testing of this compound.

signaling_pathway This compound This compound Mtb Target Protein Mtb Target Protein This compound->Mtb Target Protein Inhibition Essential Pathway Essential Pathway Mtb Target Protein->Essential Pathway Disruption Bacterial Death Bacterial Death Essential Pathway->Bacterial Death

Caption: Hypothetical signaling pathway for this compound mechanism of action.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound in a mouse model of tuberculosis. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for advancing novel anti-TB drug candidates through the development pipeline. Researchers are encouraged to adapt and optimize these protocols based on the specific characteristics of this compound.

Application Notes and Protocols: Measuring the Synergistic Effect of Mtb-IN-6 with other TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies.[1][2] Combination therapy is a cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[2][3] Evaluating the synergistic potential of new chemical entities, such as the novel investigational compound Mtb-IN-6, with existing anti-TB drugs is a critical step in the preclinical development pipeline.

These application notes provide detailed protocols for assessing the synergistic effects of this compound in combination with other anti-TB agents using two standard in vitro methods: the checkerboard assay and the time-kill kinetics assay.[4][5][6]

Data Presentation: Quantifying Drug Synergy

The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic. The primary metric for this classification in the checkerboard assay is the Fractional Inhibitory Concentration Index (FICI).

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy[7][8][9]
> 0.5 to 4.0Additive/Indifference[8][10]
> 4.0Antagonism[8][11]

Note: Some literature may define synergy with an FICI of ≤ 0.75.[11][12] The precise cutoff should be defined prior to initiating studies.

Table 2: Example Data from a Checkerboard Assay: this compound and Ethionamide

This compound Conc. (µg/mL)Ethionamide Conc. (µg/mL)Mtb Growth
MIC: 4 0-
21.25+
20.625 -
11.25+
10.625 -
0.51.25 -
0MIC: 5 -

In this example, the MIC of this compound alone is 4 µg/mL and for Ethionamide alone is 5 µg/mL. In combination, growth is inhibited at concentrations of 2 µg/mL of this compound and 0.625 µg/mL of Ethionamide.

The FICI is calculated as follows: FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8][9][11]

For the example data in Table 2: FICI = (2 / 4) + (0.625 / 5) = 0.5 + 0.125 = 0.625

This FICI value of 0.625 would be interpreted as additive or weakly synergistic, depending on the predefined cutoff.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard method is a widely used in vitro technique to assess the synergistic, additive, or antagonistic effects of antimicrobial agents when used in combination.[5]

1. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • Second anti-TB drug stock solution (e.g., Ethionamide)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

2. Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug individually. This is the lowest concentration of the drug that inhibits visible growth of Mtb.[5]

  • Prepare drug dilutions. In a 96-well plate, serially dilute this compound horizontally and the second drug vertically to create a matrix of drug concentrations.[13]

  • Inoculate the plate. Add a standardized inoculum of Mtb to each well. The final bacterial concentration should be approximately 105 cells/mL.[12] Include growth control wells (no drug) and sterility control wells (no bacteria).

  • Incubate. Seal the plates and incubate at 37°C for 7-14 days.

  • Assess growth. After incubation, add a resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Determine the MIC in combination. The MIC of each drug in combination is the lowest concentration that prevents the color change in the resazurin assay.

  • Calculate the FICI. Use the formula provided above to calculate the FICI for each combination that inhibits growth. The lowest FICI value is reported as the result of the interaction.[12]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis MIC_A Determine MIC of Drug A (this compound) Dilute_A Serially Dilute Drug A (Horizontally) MIC_A->Dilute_A Dilute_B Serially Dilute Drug B (Vertically) MIC_A->Dilute_B MIC_B Determine MIC of Drug B MIC_B->Dilute_A MIC_B->Dilute_B Inoculum Prepare Mtb Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Resazurin Add Resazurin Incubate->Resazurin Read Read Results Resazurin->Read Calculate Calculate FICI Read->Calculate

Caption: Workflow for the Checkerboard Synergy Assay.
Protocol 2: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[1][4][6][14]

1. Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with OADC supplement

  • This compound and second anti-TB drug

  • Culture tubes or flasks

  • Shaking incubator (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Phosphate-buffered saline (PBS) for dilutions

2. Procedure:

  • Prepare Mtb culture. Grow Mtb to mid-log phase.

  • Set up experimental conditions. Prepare tubes with Mtb culture containing:

    • No drug (growth control)

    • This compound alone (at a relevant concentration, e.g., 1x or 2x MIC)

    • Second drug alone (at a relevant concentration)

    • This compound and the second drug in combination

  • Incubate. Incubate all tubes in a shaking incubator at 37°C.

  • Sample at time points. At various time points (e.g., 0, 2, 4, 7, and 14 days), collect an aliquot from each tube.[4]

  • Determine viable counts. Prepare serial dilutions of each aliquot in PBS and plate onto 7H10/7H11 agar.

  • Incubate plates. Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Count colonies. Count the colony-forming units (CFU) for each condition at each time point.

  • Plot the data. Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Additive/Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

TimeKill_Workflow cluster_conditions Experimental Conditions cluster_sampling Sampling and Plating Start Start with Mid-Log Phase Mtb Culture Control Growth Control (No Drug) Start->Control DrugA Drug A Alone Start->DrugA DrugB Drug B Alone Start->DrugB Combo Drug A + Drug B Start->Combo Incubate Incubate at 37°C with Shaking Control->Incubate DrugA->Incubate DrugB->Incubate Combo->Incubate Sample Sample at Time Points (0, 2, 4, 7, 14 days) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on 7H11 Agar Dilute->Plate Incubate_Plates Incubate Plates for 3-4 Weeks Plate->Incubate_Plates Count Count CFUs Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Signaling Pathways and Mechanisms of Synergy

Understanding the mechanism of action of the drugs being tested can provide a rationale for observed synergy. For instance, if this compound targets a novel pathway, its combination with a drug targeting a well-established pathway like cell wall synthesis could be a powerful synergistic strategy.

Ethionamide is a pro-drug that requires activation by the Mtb monooxygenase EthA.[15][16][17] Some compounds, known as "boosters," can enhance the activity of ethionamide by increasing the expression or activity of EthA.[15][18] If this compound were to act as such a booster, it would create a strong synergistic interaction.

Ethionamide_Activation cluster_Mtb_IN6 This compound Action cluster_Ethionamide Ethionamide Activation Pathway Mtb_IN6 This compound (Booster) EthA_gene ethA gene Mtb_IN6->EthA_gene Upregulates EthA_protein EthA (Monooxygenase) EthA_gene->EthA_protein Transcription & Translation ETH_prodrug Ethionamide (Pro-drug) EthA_protein->ETH_prodrug Catalyzes Activated_ETH Activated Ethionamide ETH_prodrug->Activated_ETH Activation InhA InhA (Mycolic Acid Synthesis) Activated_ETH->InhA Inhibits Cell_Wall Cell Wall Integrity InhA->Cell_Wall Essential for

Caption: Synergistic mechanism of this compound as an Ethionamide booster.

References

Application Note and Protocol: Cytotoxicity Assessment of Mtb-IN-6 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mtb-IN-6 is a novel compound with potential therapeutic applications against Mycobacterium tuberculosis. As part of the preclinical safety assessment, it is crucial to evaluate its cytotoxic effects on mammalian cells to determine its therapeutic window. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[1][2][3] The assay quantifies the metabolic activity of living cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] The concentration of these crystals, which is proportional to the number of viable cells, can be measured spectrophotometrically after solubilization.[1][5]

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung epithelial toxicity, or THP-1 for macrophage toxicity).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[1][4] The solution should be filter-sterilized and stored at -20°C, protected from light.[1]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.[6]

  • Phosphate Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • 96-well flat-bottom sterile microplates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[1][5]

  • Humidified CO₂ incubator (37°C, 5% CO₂).

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay A Cell Seeding B Overnight Incubation (37°C, 5% CO₂) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (3-4 hours) E->F G Addition of Solubilization Solution F->G H Incubation (Overnight or until dissolved) G->H I Absorbance Measurement (570 nm) H->I J Data Analysis (IC₅₀ Calculation) I->J

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest logarithmically growing cells using Trypsin-EDTA for adherent cells or by centrifugation for suspension cells.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Dilute the cells in a complete medium to a final concentration that will result in 70-80% confluency at the end of the assay. A typical seeding density is 5,000-10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.[4]

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include vehicle control wells (cells treated with medium containing the same concentration of the vehicle as the compound-treated wells) and untreated control wells (cells in medium only).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.

Day 3-5: MTT Assay and Data Collection

  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 3-4 hours at 37°C.[1][6] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix gently by pipetting up and down or by shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure all formazan is dissolved.[2]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][2]

Data Presentation

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, using a non-linear regression analysis.

Table 1: Cytotoxicity of this compound on Mammalian Cells (Example Data)
This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 1.2540.087100.0%
0.1 1.2310.09198.2%
1 1.1560.07592.2%
5 0.9870.06378.7%
10 0.6450.05451.4%
25 0.3120.04124.9%
50 0.1580.02912.6%
100 0.0890.0157.1%
Table 2: IC₅₀ Values of this compound at Different Time Points (Example Data)
Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2 15.29.86.5
A549 21.714.310.1
THP-1 18.511.98.3

Signaling Pathway Diagram (Hypothetical)

If this compound were found to induce apoptosis via mitochondrial pathways, the following diagram illustrates a potential mechanism.

Signaling_Pathway Hypothetical Apoptotic Pathway Induced by this compound Mtb_IN_6 This compound Mitochondrion Mitochondrion Mtb_IN_6->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Mtb-IN-6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mtb-IN-6, a novel inhibitor targeting Mycobacterium tuberculosis (Mtb). The information is designed to help you identify and resolve common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for variability in IC50 values for this compound in biochemical assays?

A1: In vitro kinase assays are sensitive to several experimental parameters that can significantly alter the apparent IC50 value of an inhibitor.[1][2] Key factors include:

  • ATP Concentration: this compound is likely an ATP-competitive inhibitor. Therefore, its IC50 value is highly dependent on the concentration of ATP used in the assay.[2][3] Higher ATP concentrations will lead to a higher apparent IC50 (lower potency). For consistency, it is crucial to use an ATP concentration that is relevant to the kinase's Michaelis-Menten constant (Km) for ATP.[2][3]

  • Enzyme Concentration: The concentration of the target kinase should be kept as low as possible while maintaining a robust signal. According to the Cheng-Prusoff equation, the measured IC50 cannot be lower than half the enzyme concentration.[1]

  • Magnesium Ion (Mg2+) Concentration: Mg2+ is a critical cofactor for kinases, and its concentration can influence ATP binding and inhibitor potency.[1] Inconsistent Mg2+ levels between experiments can lead to variable results.

  • Substrate Choice and Concentration: The type of substrate (peptide or protein) and its concentration can also affect inhibitor potency.[1]

  • Reagent Quality and Stability: Ensure the this compound stock solution is properly stored and has not undergone degradation. The purity and activity of the recombinant kinase and substrate are also critical.

Q2: Why is the potency (IC50) of this compound much lower in cellular assays compared to biochemical assays?

A2: A drop in potency between biochemical and cellular assays is a common observation for many kinase inhibitors.[4][5] Several factors can contribute to this discrepancy:

  • Cell Permeability: The unique and complex cell envelope of M. tuberculosis is a significant barrier to drug entry.[6] this compound may have poor permeability across the mycomembrane, resulting in a lower intracellular concentration than what is applied externally.

  • High Intracellular ATP Levels: The concentration of ATP inside a cell is in the millimolar range, which is much higher than the micromolar concentrations often used in biochemical assays.[2] This high level of competitor ATP will significantly increase the apparent IC50 of an ATP-competitive inhibitor like this compound.

  • Efflux Pumps: M. tuberculosis possesses efflux pumps that can actively remove foreign compounds from the cell, reducing the intracellular concentration of this compound.

  • Compound Stability and Metabolism: this compound may be unstable in the cellular environment or metabolized by the bacteria into a less active form.

  • Off-Target Effects in Cells: In a cellular context, this compound may interact with other kinases or proteins, which can influence its overall effect and apparent potency.[7]

Q3: I'm observing inconsistent results in my M. tuberculosis growth inhibition assays (e.g., MIC or CFU counts). What should I check?

A3: Drug susceptibility testing for M. tuberculosis can be variable due to the slow growth of the bacterium and the complexity of the assays.[8][9] Here are some key areas to troubleshoot:

  • Inoculum Preparation: Ensure a standardized and consistent preparation of the bacterial inoculum. Clumping of Mtb cells is a common issue that can lead to variability. Gentle sonication or vortexing with glass beads may be necessary to obtain a single-cell suspension.

  • Growth Medium and Conditions: The composition of the culture medium (e.g., 7H9, 7H12) and the presence of supplements like OADC can influence drug activity. Ensure consistency in media preparation and incubation conditions (temperature, CO2, and agitation).

  • Assay Readout: The method used to determine growth inhibition (e.g., resazurin reduction, MGIT, CFU plating) has its own sources of variability. Ensure proper controls are included and that the assay is performed consistently.

  • Compound Solubility and Stability: this compound may have limited solubility in the aqueous culture medium, leading to precipitation and an inaccurate effective concentration. Verify the solubility and stability of the compound in your specific assay medium.

  • Strain Variation: Different strains of M. tuberculosis can exhibit varying levels of susceptibility to a given compound.[9] Ensure you are using a consistent and well-characterized strain.

Troubleshooting Guides

Problem 1: High Variability in Biochemical Kinase Assay Results
Potential Cause Recommended Action
Inconsistent ATP Concentration Standardize the ATP concentration across all assays. Ideally, use a concentration close to the Km(ATP) of the target kinase.[2][3]
Enzyme Activity Varies Use a fresh aliquot of the kinase for each experiment. Avoid repeated freeze-thaw cycles. Perform a specific activity test on each new batch of enzyme.
Compound Precipitation Check the solubility of this compound in the assay buffer. If necessary, adjust the DMSO concentration (keeping it consistent and below a level that affects enzyme activity).
Assay Signal Drift Monitor the stability of the assay signal over time. Ensure that the reaction is stopped within the linear range of product formation.
Problem 2: this compound is Inactive in Whole-Cell Mtb Assays
Potential Cause Recommended Action
Poor Cell Permeability Perform a cell permeability assay to determine the intracellular concentration of this compound.[10][11][12] Consider structural modifications to the compound to improve uptake.
Efflux by Mtb Test the activity of this compound in the presence of a known efflux pump inhibitor (e.g., verapamil, reserpine) to see if potency is restored.
Target Not Essential in Culture The kinase target of this compound may not be essential for the growth of Mtb in standard laboratory culture conditions. Test the compound under different growth conditions (e.g., nutrient-starved, low oxygen) that may be more representative of the in vivo environment.
Lack of Target Engagement Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the Mtb cell.[13][14]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol describes a general radiometric filter-binding assay using ³³P-ATP.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Compound Dilutions: Create a serial dilution of this compound in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the target Mtb kinase (e.g., 5-10 nM), and the substrate (e.g., 10 µM myelin basic protein).

  • Add this compound: Add the diluted this compound or DMSO control to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding ATP solution containing [γ-³³P]ATP to a final concentration equal to the Km(ATP) of the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated ³³P-ATP. Add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: M. tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay)
  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC to mid-log phase. Adjust the optical density at 600 nm (OD₆₀₀) to obtain a single-cell suspension for inoculation.

  • Compound Plating: In a 96-well plate, serially dilute this compound in 7H9 broth. Include a drug-free control (DMSO) and a sterile control.

  • Inoculation: Add the prepared Mtb culture to each well to achieve a final volume of 200 µL. Seal the plate in a secondary container.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Add Alamar Blue: Prepare a fresh solution of Alamar Blue and Tween-80. Add this solution to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 16-24 hours.

  • Read Results: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents this color change.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for confirming target engagement in a cellular context (e.g., THP-1 macrophages infected with Mtb).

  • Cell Treatment: Treat intact cells (e.g., Mtb-infected THP-1 cells) with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-100x MIC) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing its target protein.[13]

Visualizations

G Hypothetical Mtb Kinase Signaling Pathway cluster_host Host Macrophage cluster_mtb M. tuberculosis Phagosome Phagosome Mtb Mtb Host_Signal Host Stress Signal (e.g., ROS, pH) Mtb_Kinase Mtb Kinase (Target of this compound) Host_Signal->Mtb_Kinase Activates Downstream_Substrate Downstream Substrate Mtb_Kinase->Downstream_Substrate Phosphorylates Stress_Response Stress Response & Survival Downstream_Substrate->Stress_Response Regulates Mtb_IN_6 This compound Mtb_IN_6->Mtb_Kinase Inhibits

Caption: Hypothetical signaling pathway of an Mtb kinase.

G Experimental Workflow for this compound Evaluation Start Start Biochem Biochemical Assay (IC50 vs. Target Kinase) Start->Biochem WholeCell Whole-Cell Mtb Assay (MIC Determination) Biochem->WholeCell Cytotox Mammalian Cytotoxicity (e.g., HepG2, THP-1) WholeCell->Cytotox Decision Potent & Selective? Cytotox->Decision TargetEngage Target Engagement (CETSA in Mtb-infected cells) End Proceed to In Vivo TargetEngage->End Permeability Cell Permeability Assay Permeability->Biochem Decision->TargetEngage Yes Troubleshoot Troubleshoot/ Optimize Decision->Troubleshoot No Troubleshoot->Permeability

Caption: Experimental workflow for evaluating this compound.

G Troubleshooting Inconsistent this compound Results Start Inconsistent Results? AssayType Biochemical or Cellular Assay? Start->AssayType Biochem_Check Check: - ATP/Mg2+ Concentration - Enzyme Activity - Compound Solubility - Buffer pH/Composition AssayType->Biochem_Check Biochemical Cellular_Check Check: - Mtb Inoculum Prep - Cell Viability - Media Components - Incubation Time AssayType->Cellular_Check Cellular Resolve_Biochem Standardize Assay Parameters Biochem_Check->Resolve_Biochem Resolve_Cellular Optimize Assay Protocol Cellular_Check->Resolve_Cellular Discrepancy Biochem vs. Cellular Discrepancy? Investigate_Cell Investigate: - Cell Permeability - Efflux Pump Activity - Target Engagement (CETSA) Discrepancy->Investigate_Cell Yes End Consistent Results Discrepancy->End No Investigate_Cell->End Resolve_Biochem->Discrepancy Resolve_Cellular->Discrepancy

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Investigating Potential Off-target Effects of Novel M. tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Mtb-IN-6" is not publicly available. This guide provides a general framework and best practices for researchers, scientists, and drug development professionals to investigate the potential off-target effects of any novel small molecule inhibitor targeting Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in Mtb drug development?

A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins or other biomolecules that are not the intended therapeutic target. In the context of Mtb drug development, an inhibitor designed to block a specific Mtb protein might also interact with other Mtb proteins or, more critically, with host (human) proteins. These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of experimental results: The observed phenotype might be due to an off-target effect, not the inhibition of the intended target.

  • Cellular toxicity: Inhibition of essential host proteins can lead to adverse effects on host cells.

  • Reduced efficacy: If the compound binds to many off-target proteins, the concentration available to engage the intended target may be diminished.

  • Clinical trial failure: Unforeseen toxicity is a major cause of drug candidate failure in later stages of development.[1][2]

Q2: My novel Mtb inhibitor shows potent bactericidal activity, but also some host cell toxicity. How can I determine if this is due to off-target effects?

A2: This is a common challenge. A multi-pronged approach is recommended to dissect on-target versus off-target effects:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. A strong correlation between the potency against the intended Mtb target and the bactericidal/toxic effects suggests the phenotype is on-target. Conversely, if analogs with weak activity against the primary target retain toxicity, an off-target effect is likely.[3]

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics to confirm that your inhibitor is binding to its intended target within the Mtb-infected host cell.

  • Target-Based Resistance Mutants: Generate Mtb mutants with alterations in the intended target protein that confer resistance to your inhibitor. If these mutants are also resistant to the toxic effects, it strengthens the on-target hypothesis. If they remain sensitive, it points towards off-target activity.[3]

  • Broad-Spectrum Profiling: Screen your inhibitor against a panel of host cell targets, such as a comprehensive kinase panel, to identify potential off-target interactions directly.[4][5]

Q3: What are the common methods to proactively screen for off-target effects?

A3: Proactive screening is crucial for de-risking a drug candidate early. Common methods include:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and its similarity to known ligands for other proteins.[1][2][6]

  • Kinase Profiling: Since kinases are a large and structurally related protein family, they are common off-targets for ATP-competitive inhibitors. Screening against a large panel of human kinases is a standard industry practice.[4][5][7]

  • Affinity Chromatography-Mass Spectrometry: Immobilized inhibitor is used as bait to "pull down" binding proteins from cell lysates, which are then identified by mass spectrometry.

  • Phenotypic Screening: Testing the compound in various cell-based assays that represent different biological pathways can reveal unexpected activities.

Troubleshooting Guides

Issue 1: Inconsistent results between biochemical and cellular assays.

  • Problem: Your Mtb inhibitor is highly potent against the purified target protein in a biochemical assay, but shows much weaker activity in a whole-cell Mtb culture.

  • Possible Cause (Off-target related): The inhibitor is binding to off-target proteins in the cell, reducing the effective concentration available to engage the primary target.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the compound batch is pure and stable under assay conditions.[3]

    • Assess Permeability: Determine if the compound can effectively cross the complex Mtb cell wall.

    • Perform Target Engagement Assay: Use CETSA in intact Mtb cells to confirm the inhibitor is reaching and binding to its intended target.

    • Consider Efflux: Investigate if the compound is a substrate for Mtb efflux pumps.

    • Run a Target-Minus Control Assay: If possible, use an assay system lacking the primary target to see if the compound still elicits a response.[3]

Issue 2: Unexpected or paradoxical cellular phenotype.

  • Problem: Inhibition of the target Mtb kinase is expected to arrest cell division. However, your inhibitor causes rapid cell lysis at high concentrations.

  • Possible Cause (Off-target related): At higher concentrations, the inhibitor may be engaging one or more off-target proteins that trigger a different cellular pathway, such as cell wall instability or membrane disruption.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Carefully analyze the dose-response curve. A biphasic curve can indicate multiple mechanisms of action at different concentration ranges.

    • Orthogonal Inhibition: Use a structurally different inhibitor for the same target or a genetic knockdown (e.g., CRISPRi) of the target. If these methods reproduce the expected phenotype (cell cycle arrest) but not the lysis, your inhibitor's lytic effect is likely off-target.[3]

    • Broad-Spectrum Profiling: Screen the compound against a panel of potential off-targets (e.g., kinases, proteases) to identify other proteins it may inhibit at higher concentrations.[8]

    • Chemical Proteomics: Use the inhibitor as a probe to identify all its binding partners within Mtb lysate.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical Mtb Inhibitor

This table summarizes data from a kinase panel screen, a common method to assess off-target activity against human kinases. The "Selectivity Score" can be used to quantify the promiscuity of the inhibitor.[4]

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
Mtb PknB (On-Target) 98%15 STKIntended Target
CDK2/CycA (Human)85%120CMGCPotential off-target, >8-fold less potent than on-target.[8]
GSK3β (Human)62%450CMGCModerate off-target activity.
SRC (Human)15%> 10,000TKWeak interaction.
VEGFR2 (Human)8%> 10,000TKNegligible interaction.
p38α (Human)75%250CMGCPotential off-target, warrants further investigation.
Selectivity Score (S10)0.04 (4/100 kinases inhibited >90% @ 1µM)Lower score indicates higher selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable peptide or protein substrate, and ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout).

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the assay wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Reaction Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence (e.g., Z'-LYTE™, ADP-Glo™): Measure the change in fluorescence or luminescence, which correlates with kinase activity, using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture Mtb cells to mid-log phase. Treat the cells with the test inhibitor or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve."

  • Cell Lysis: Lyse the cells to release the proteins (e.g., by bead beating or sonication).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of the target protein remaining soluble at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A successful inhibitor will bind to and stabilize the target protein, resulting in a shift of its melt curve to higher temperatures.

Visualizations

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Conclusion A Novel Inhibitor Shows Unexpected Phenotype (e.g., Host Cell Toxicity) B Is the effect due to the intended target (On-Target) or another protein (Off-Target)? A->B C Target Engagement (e.g., CETSA) B->C Test Target Binding D SAR & Orthogonal Inhibition (Analogs, CRISPRi) B->D Correlate Activity E Broad Profiling (Kinase Panel, Proteomics) B->E Identify New Targets F Phenotype is On-Target: Proceed with Lead Optimization C->F D->F G Phenotype is Off-Target: Identify Off-Target & Redesign Inhibitor D->G E->G

Caption: Workflow for investigating on-target vs. off-target effects.

G cluster_pathway Hypothetical Host Cell Survival Pathway GF Growth Factor GFR GF Receptor GF->GFR PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Mtb_Inhibitor Mtb Inhibitor (e.g., this compound) Mtb_Inhibitor->PI3K Unintended Inhibition (Off-Target) G Start Unexpected Result Observed Q1 Does an inactive analog reproduce the effect? Start->Q1 Q2 Does target knockdown/KO reproduce the effect? Q1->Q2 No Res1 Likely an Artifact or non-specific compound effect. Q1->Res1 Yes Q3 Is target engaged at the effective concentration? Q2->Q3 No Res3 Likely On-Target Effect with unexpected biology. Q2->Res3 Yes Res2 Likely an Off-Target Effect. Perform broad profiling. Q3->Res2 No Res4 On-target effect at high concentrations, but off-target effects possible. Q3->Res4 Yes

References

Stability of Mtb-IN-6 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-IN-6 (also known as Compound C10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as Compound C10, is an inhibitor of the respiratory chain in Mycobacterium tuberculosis (Mtb). Its primary mechanism of action involves the disruption of energy homeostasis within the bacterium, leading to a reduction in ATP levels. This inhibitory action enhances the bactericidal effects of other anti-tuberculosis drugs, such as isoniazid (INH), and can help overcome certain forms of drug resistance.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder at -20°C. For solutions, it is advisable to prepare fresh stocks for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in common laboratory solvents and buffers?

While specific quantitative data on the stability of this compound in a wide range of solvents and buffers is limited in publicly available literature, general guidelines for similar small molecules suggest that stability can be influenced by the solvent's properties and the pH of the buffer. A known study has assessed its chemical stability in a PBS/DMSO mixture at pH 7.4 over 24 hours. For in vitro assays, DMSO is a commonly used solvent for initial stock solutions. It is crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically <1%) to avoid solvent-induced artifacts.

Q4: How does pH affect the stability of this compound?

Troubleshooting Guide

Issue: Inconsistent results in multi-day in vitro assays.

  • Possible Cause: Degradation of this compound in the culture medium over time.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO for each experiment.

    • Replenish the compound: If the experiment spans several days, consider replenishing the culture medium with freshly prepared this compound at regular intervals.

    • Conduct a stability check: To confirm stability under your specific assay conditions, incubate this compound in the culture medium for the duration of your experiment. At various time points, analyze the concentration of the parent compound using a suitable analytical method like HPLC to determine its degradation rate.

Issue: Low or no activity of this compound in biological assays.

  • Possible Cause 1: Improper storage leading to compound degradation.

  • Troubleshooting Steps:

    • Verify that the compound has been stored correctly as a dry powder at -20°C.

    • If using a stock solution, ensure it has been stored at -80°C and has not undergone multiple freeze-thaw cycles.

    • Prepare a fresh stock solution from a new batch of the compound if possible.

  • Possible Cause 2: Poor solubility in the assay medium.

  • Troubleshooting Steps:

    • Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your assay and does not exceed recommended limits.

    • Visually inspect the assay medium for any precipitation of the compound.

    • Consider using a solubility-enhancing excipient if solubility issues persist, ensuring the excipient itself does not interfere with the assay.

Data on this compound Stability

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound under a wide range of experimental conditions. The following table summarizes the available information and provides general guidance.

Experimental ConditionStability Data/Recommendation
Storage (Solid) Store at -20°C for long-term stability.
Storage (Solution) Store at -80°C for short-term stability; avoid freeze-thaw cycles.
pH Optimal stability is expected at neutral pH. Stability at acidic or alkaline pH has not been extensively reported and should be experimentally verified for long-term studies.
Temperature Stability decreases with increasing temperature. For assays at 37°C, use freshly prepared solutions and consider compound replenishment in multi-day experiments.
Solvents DMSO is a common solvent for stock solutions. Ensure the final concentration in the assay medium is low to prevent insolubility and cytotoxicity.
Biological Matrices Stability in plasma or microsomal preparations has not been extensively reported. For metabolic stability studies, standard protocols for small molecules should be followed.

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability

This protocol provides a general framework for determining the stability of this compound in a specific buffer or solvent.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffer or solvent.

  • Incubation: Incubate the test solutions at the desired temperature. Protect from light if the compound is suspected to be light-sensitive.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Analysis: Immediately analyze the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_test Dilute to Final Concentration in Test Buffer/Solvent prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Calculate % Remaining vs. Time hplc->data Troubleshooting_Logic_for_Inconsistent_Results cluster_cause Potential Cause cluster_solution Troubleshooting Steps start Inconsistent Results in Multi-Day Assay cause Compound Degradation in Medium start->cause fresh Use Freshly Prepared Solutions cause->fresh Solution 1 replenish Replenish Compound Periodically cause->replenish Solution 2 stability_check Perform Stability Check Under Assay Conditions cause->stability_check Verification

How to avoid Mtb-IN-6 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-IN-6 (Compound C10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on minimizing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Compound C10, is an inhibitor of Mycobacterium tuberculosis (Mtb) respiration. Its primary mechanism of action involves enhancing the bactericidal activity of isoniazid (INH), a frontline anti-tuberculosis drug. It achieves this by making Mtb more susceptible to the inhibition of InhA, an essential enzyme in mycolic acid biosynthesis. The half-maximal inhibitory concentration (IC50) of this compound against wild-type Mtb is approximately 25 µM.

Q2: What is the recommended solvent for this compound?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Q3: What is the recommended storage condition for this compound?

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. As with many small molecules, prolonged exposure to higher temperatures can lead to degradation. For short-term use during an experiment, keeping the solution on ice is advisable.

Q5: Is this compound sensitive to light?

A5: Specific data on the photosensitivity of this compound is not available. However, compounds with quinoline-like structures can be susceptible to photodegradation.[1] Therefore, it is prudent to protect solutions of this compound from direct light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in culture medium The final concentration of DMSO in the culture medium is too high, or the aqueous solubility of this compound is low.1. Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5%, and for sensitive primary cells, even lower (e.g., <0.1%).2. When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution to the medium with vigorous vortexing or stirring to facilitate dissolution.3. If precipitation persists, consider preparing a more dilute stock solution in DMSO and adding a larger volume to your culture, while still maintaining a low final DMSO concentration.
Inconsistent or lower-than-expected activity Degradation of this compound in stock solution or during the experiment.1. Stock Solution: - Prepare fresh stock solutions of this compound in DMSO regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Always store stock solutions at -20°C or -80°C and protect them from light.2. Experimental Conditions: - Minimize the exposure of this compound containing solutions to light during incubations. - Maintain a stable and appropriate pH in your culture medium, as significant pH shifts can affect compound stability.[1]
Cell toxicity observed in control (vehicle-only) wells The concentration of DMSO is too high for the cell type being used.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.2. Ensure the final DMSO concentration in all experimental wells, including those containing this compound, does not exceed this determined limit.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (Compound C10) solid

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid prolonged heating.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Assay for this compound Activity against Mycobacterium tuberculosis
  • Materials:

    • Mycobacterium tuberculosis culture (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

    • This compound stock solution in DMSO

    • Sterile 96-well plates

    • Resazurin sodium salt solution (for viability assessment)

  • Procedure:

    • Grow M. tuberculosis to mid-log phase in 7H9 broth.

    • Adjust the bacterial culture to a standardized optical density (OD) to achieve a known concentration of bacteria.

    • Prepare serial dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the bacteria.

    • Add the standardized bacterial suspension to each well.

    • Include appropriate controls:

      • Bacteria-only (no compound)

      • Vehicle control (bacteria with the final concentration of DMSO)

      • Positive control (a known Mtb inhibitor)

      • Media-only (no bacteria)

    • Seal the plate and incubate at 37°C for the desired period (e.g., 5-7 days).

    • Assess bacterial viability by adding resazurin solution to each well and incubating until a color change is observed in the bacteria-only control wells.

    • Measure fluorescence or absorbance to determine the extent of bacterial growth inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay solid This compound Solid stock This compound Stock Solution (e.g., 10 mM) solid->stock Dissolve dmso DMSO dmso->stock culture Mtb Culture (Mid-log phase) dilutions Serial Dilutions in Culture Medium stock->dilutions plate 96-well Plate Incubation culture->plate dilutions->plate readout Viability Readout (e.g., Resazurin) plate->readout

Caption: Experimental workflow for preparing and testing this compound in an in vitro Mtb growth inhibition assay.

signaling_pathway INH Isoniazid (INH) (Prodrug) KatG KatG INH->KatG Activation INH_active Activated INH KatG->INH_active InhA InhA (Enoyl-ACP reductase) INH_active->InhA Inhibition Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mtb Cell Wall Integrity Mycolic_Acid->Cell_Wall Mtb_IN_6 This compound (Compound C10) Respiration Mtb Respiration Mtb_IN_6->Respiration Inhibition Respiration->InhA Sensitizes to Inhibition

References

Navigating the Nuances of Mtb Inhibitor Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My compound shows potent activity against Mtb in a cell-free assay, but this activity is significantly lower in a whole-cell assay. What could be the reason for this discrepancy?

A1: This is a common observation and can be attributed to several factors related to the compound's ability to reach its target within the bacterium. The complex and lipid-rich cell wall of M. tuberculosis acts as a formidable barrier, preventing many molecules from entering.[1] Poor permeability is a primary reason for the drop in potency between target-based and cell-based assays. Additionally, your compound might be susceptible to efflux pumps, which are bacterial defense mechanisms that actively transport foreign substances out of the cell.

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for my Mtb inhibitor across different experiments. What are the potential sources of this variability?

A2: Inconsistent MIC values can stem from several experimental variables. It is crucial to standardize your protocol meticulously. Key factors to consider include:

  • Inoculum size: Variation in the starting bacterial concentration can significantly impact the MIC.

  • Culture medium: The composition of the growth medium can influence both the growth rate of Mtb and the activity of the compound.

  • Incubation time: As a slow-growing bacterium, Mtb requires long incubation periods, and slight variations can affect the final reading.[1]

  • Solvent effects: The solvent used to dissolve your compound (commonly DMSO) can have inhibitory effects at higher concentrations.

Q3: My inhibitor shows good activity against replicating Mtb, but it is not effective against non-replicating or "dormant" Mtb. Why is this, and how can I test for activity against persistent bacteria?

A3: Many anti-tubercular drugs target cellular processes that are essential for active replication, such as cell wall synthesis or DNA replication.[2][3] Non-replicating Mtb, often found within granulomas, are phenotypically resistant to these drugs. To assess activity against these persistent forms, you will need to use specific "dormancy" models. These can include nutrient-starvation models, hypoxia-induced models, or intracellular assays within macrophages.[4]

Q4: I have identified a promising inhibitor, but I'm concerned about potential off-target effects and host cell toxicity. What assays should I perform?

A4: Assessing cytotoxicity is a critical step in the drug development pipeline. Standard assays to evaluate the effect of your compound on host cells include:

  • MTT or XTT assays: These colorimetric assays measure mitochondrial metabolic activity as an indicator of cell viability.

  • LDH release assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.

  • Live/Dead staining: Using fluorescent dyes to differentiate between live and dead cells can provide a direct measure of cytotoxicity.

It is recommended to test your compound against a panel of relevant cell lines, such as macrophages (e.g., J774 or THP-1) and a general cell line like HEK293, to assess both specific and general toxicity.[5]

Troubleshooting Guide

Issue 1: High Background Signal or False Positives in High-Throughput Screens (HTS)

High background or false positives can obscure true hits in HTS campaigns.

Potential Cause Troubleshooting Steps
Compound autofluorescence or color interference Run a parallel assay without the reporter strain or enzyme to quantify the compound's intrinsic signal.Use alternative reporter systems (e.g., luminescence instead of fluorescence).
Non-specific inhibition Perform counter-screens against related targets or enzymes to assess specificity.Analyze the chemical structure for reactive moieties that could lead to non-specific interactions.
Contamination Ensure sterile technique throughout the assay setup.Regularly check for contamination in cell cultures and reagents.
Issue 2: Compound Appears Active in One Assay but Not in a Confirmatory Assay

Discordant results between primary and secondary assays are a frequent challenge.

Potential Cause Troubleshooting Steps
Different assay endpoints Ensure that the confirmatory assay measures a related and relevant biological activity. For example, if the primary screen measures growth inhibition, a secondary assay could look at the inhibition of a specific metabolic pathway.
Assay-specific artifacts Some compounds can interfere with assay components (e.g., luciferase inhibitors in a luminescence-based assay). Test for such interference directly.
Different growth conditions The activity of some inhibitors is dependent on the carbon source or other nutrients in the media.[5] Ensure that the growth conditions are comparable between assays or test under various conditions.
Issue 3: Difficulty in Generating and Confirming Resistant Mutants to Identify the Drug Target

Generating resistant mutants is a powerful tool for target identification, but it can be challenging.

Potential Cause Troubleshooting Steps
Low frequency of resistance Increase the number of bacteria plated for selection.Use a concentration of the inhibitor that is 5-10 times the MIC to select for resistant mutants.
Multiple potential targets If whole-genome sequencing of resistant mutants reveals mutations in multiple genes, further validation is needed. This can involve generating individual knockouts or overexpressors of the candidate genes to confirm their role in resistance.
Efflux-mediated resistance If resistance is conferred by upregulation of an efflux pump, this will be evident in the genomic analysis. Co-administration of an efflux pump inhibitor can help to confirm this mechanism.

Experimental Workflows & Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for Mtb inhibitor screening and a conceptual signaling pathway for a hypothetical inhibitor.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies HTS High-Throughput Screen (e.g., GFP-based growth assay) Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Confirm activity Selectivity_Index Calculate Selectivity Index (CC50 / MIC) MIC_Determination->Selectivity_Index Cytotoxicity_Assay Host Cell Cytotoxicity (e.g., MTT Assay) Cytotoxicity_Assay->Selectivity_Index Resistant_Mutant_Generation Resistant Mutant Generation Selectivity_Index->Resistant_Mutant_Generation Prioritize selective compounds WGS Whole Genome Sequencing Resistant_Mutant_Generation->WGS Target_Validation Target Validation (e.g., Overexpression) WGS->Target_Validation

signaling_pathway Mtb_IN_6 Mtb Inhibitor (Mtb-IN-6) Target_Enzyme Target Enzyme (e.g., InhA) Mtb_IN_6->Target_Enzyme Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Target_Enzyme->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Loss leads to

References

Technical Support Center: Mtb-IN-6 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-IN-6 in in vivo studies for the treatment of Mycobacterium tuberculosis (Mtb).

Introduction to this compound

This compound (also known as Compound C10) is a novel inhibitor of Mycobacterium tuberculosis respiration. It has demonstrated synergistic bactericidal activity with isoniazid (INH) against wild-type Mtb, with an IC50 of 25 µM. Its molecular formula is C23H21NO3S. The synergistic action of this compound with INH presents a promising avenue for new anti-tubercular therapeutic strategies.[1][2][3][4][5] This guide will address potential challenges in transitioning from in vitro success to in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its synergy with isoniazid?

A1: this compound is an Mtb respiratory inhibitor, targeting the cellular energy production of the bacterium.[6] Isoniazid (INH) is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8] The synergy likely arises from a dual assault on Mtb: this compound compromises the bacterium's energy metabolism, making it more susceptible to the cell wall damage induced by activated INH.[1][2] Some compounds can enhance INH activity by repressing the expression of inhA, a key enzyme in mycolic acid biosynthesis.[1][5]

Q2: Which animal models are most appropriate for evaluating the in vivo efficacy of this compound?

A2: Several animal models are used for preclinical evaluation of anti-tubercular agents, each with its own advantages and limitations.[9][10]

  • Mice: The most common model due to low cost, ease of handling, and availability of immunological reagents.[10] Strains like BALB/c and C57BL/6 are frequently used. However, standard mouse models do not typically form the caseous, necrotic granulomas characteristic of human TB.[9]

  • Guinea Pigs: Highly susceptible to Mtb infection and develop human-like caseous granulomas. They are considered a good model for testing vaccine efficacy and drug candidates.[11] However, there is a limited availability of guinea pig-specific immunological reagents.[10][11]

  • Rabbits: Can develop cavitary lung lesions similar to those seen in advanced human TB, which is a significant advantage for studying drugs targeting persistent bacteria.[9][11]

  • Non-Human Primates (NHPs): NHPs, such as macaques, most closely mimic human TB infection and disease progression. However, their use is limited by high cost and ethical considerations.[9]

For initial efficacy testing of a new compound like this compound, the mouse model is a standard starting point.[9]

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound?

A3: Key PK/PD parameters for anti-tubercular drugs include the maximum concentration (Cmax), the area under the concentration-time curve (AUC), and the time above the minimum inhibitory concentration (T>MIC). For many anti-TB drugs, the AUC/MIC ratio is a critical predictor of efficacy. Given that this compound is a respiratory inhibitor, understanding its distribution into lung tissues and within granulomas is crucial. Suboptimal drug concentrations can lead to treatment failure and the development of drug resistance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor oral bioavailability of this compound in mice. Low aqueous solubility of the compound (a common issue with novel small molecules).[12] First-pass metabolism in the liver.1. Formulation Optimization: Prepare this compound in a vehicle designed to enhance solubility, such as a solution with co-solvents (e.g., PEG400, DMSO), a suspension with surfactants (e.g., Tween 80), or a lipid-based formulation.[11][13] 2. Alternative Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. For a respiratory inhibitor, aerosol delivery could also be explored to achieve high local concentrations in the lungs.[14]
High variability in plasma drug concentrations between individual animals. Inconsistent dosing (e.g., gavage errors). Differences in food and water intake affecting absorption. Genetic variability within the animal strain.1. Refine Dosing Technique: Ensure all personnel are proficient in the chosen administration route. For oral gavage, verify correct placement. 2. Standardize Husbandry: Fast animals for a consistent period before dosing if a food effect is suspected. Ensure ad libitum access to water. 3. Increase Sample Size: A larger group of animals can help to account for biological variability.
Lack of in vivo efficacy despite good in vitro activity. Poor penetration of this compound into the lungs or granulomas. Rapid metabolism and clearance of the compound. The in vitro assay conditions do not reflect the in vivo environment where Mtb may be in a non-replicating state.1. Pharmacokinetic Analysis: Conduct a full PK study to determine the Cmax, half-life, and AUC of this compound in plasma and lung tissue. 2. Dose Escalation Study: Test higher doses of this compound to determine if a therapeutic threshold can be reached. 3. Evaluate in a Chronic Infection Model: Test the efficacy of this compound in an established, chronic Mtb infection model where bacteria may be less metabolically active.
Toxicity observed at therapeutic doses (e.g., weight loss, lethargy). Off-target effects of this compound. Accumulation of the compound or its metabolites to toxic levels.1. Dose Reduction: Determine the maximum tolerated dose (MTD) and test for efficacy at lower, non-toxic doses. 2. Monitor for Specific Toxicities: Conduct comprehensive toxicology studies, including clinical chemistry and histopathology, to identify the affected organs. 3. Chemical Modification: If the lead compound is too toxic, medicinal chemistry efforts may be needed to design analogs with an improved therapeutic index.[3]
Inconsistent synergistic effect with isoniazid in vivo. Mismatched pharmacokinetics of this compound and isoniazid, leading to suboptimal concentrations of both drugs at the site of infection at the same time. Development of resistance to isoniazid in the in vivo model.1. PK/PD Modeling: Model the PK of both drugs to optimize the dosing regimen for concomitant administration. 2. Confirm Isoniazid Susceptibility: At the end of the study, isolate Mtb from the lungs of treated and untreated animals and perform drug susceptibility testing to check for INH resistance.[7]

Quantitative Data Summary

Since specific in vivo data for this compound is not publicly available, the following table provides representative pharmacokinetic parameters for first-line anti-tubercular drugs in mice to serve as a general reference for what might be expected.

Drug Dose (mg/kg) Route Cmax (µg/mL) AUC (µg·h/mL) Reference
Isoniazid25Oral3.5 - 5.010 - 15General Literature
Rifampicin10Oral8.0 - 12.040 - 60General Literature
Pyrazinamide150Oral40 - 60200 - 300General Literature
Ethambutol100Oral2.0 - 4.015 - 25General Literature

Experimental Protocols

Protocol 1: Murine Model of Acute Tuberculosis Infection and Efficacy Testing

This protocol describes a standard method for establishing an acute Mtb infection in mice and assessing the efficacy of a novel compound like this compound.

1. Mtb Strain and Culture Preparation:

  • Use Mycobacterium tuberculosis H37Rv.

  • Grow the culture in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Prepare single-cell suspensions by passing the culture through a 27-gauge needle.

  • Dilute the bacterial suspension in phosphate-buffered saline (PBS) to the desired concentration for infection.

2. Animal Infection:

  • Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Infect mice via the aerosol route using an inhalation exposure system (e.g., Glas-Col) to deliver approximately 100-200 colony-forming units (CFU) per lung.

  • Alternatively, for a simpler setup, infection can be done via intravenous (IV) tail vein injection of 1 x 10^6 CFU.

3. Compound Formulation and Administration:

  • Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water for oral gavage).

  • Prepare fresh formulations daily.

  • Begin treatment 2-4 weeks post-infection.

  • Administer this compound (and isoniazid for synergy studies) once daily, 5 days a week, for 4 weeks.

  • Include a vehicle control group and a positive control group (e.g., standard isoniazid treatment).

4. Efficacy Assessment:

  • Monitor animal weight and clinical signs of disease throughout the study.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in PBS with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Efficacy is determined by the reduction in bacterial load (log10 CFU) compared to the vehicle control group.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.

1. Animal Dosing:

  • Use 6-8 week old female BALB/c mice.

  • Administer a single dose of this compound via the intended therapeutic route (e.g., oral gavage).

2. Sample Collection:

  • At specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a cohort of mice (typically 3 mice per time point) via cardiac puncture under terminal anesthesia.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma.

  • At each time point, also collect lung tissue.

3. Sample Analysis:

  • Extract this compound from the plasma and homogenized lung tissue using an appropriate organic solvent.

  • Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the plasma and lung concentration of this compound versus time.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t1/2), and AUC.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Efficacy Workflow for this compound prep Mtb Culture Preparation infect Animal Infection (Aerosol/IV) prep->infect Inoculum treat Treatment Initiation (this compound +/- INH) infect->treat 2-4 weeks monitor Monitoring (Weight, Clinical Signs) treat->monitor endpoint Study Endpoint (e.g., 4 weeks) monitor->endpoint necropsy Necropsy & Organ Collection (Lungs, Spleen) endpoint->necropsy cfu CFU Enumeration necropsy->cfu analysis Data Analysis (Log10 CFU Reduction) cfu->analysis

Caption: Workflow for in vivo efficacy testing of this compound in a murine model.

signaling_pathway cluster_synergy Proposed Synergistic Mechanism of this compound and Isoniazid mtb_in_6 This compound respiration Mtb Respiration mtb_in_6->respiration atp ATP Production respiration->atp bactericidal Enhanced Bactericidal Effect respiration->bactericidal mycolic_acid Mycolic Acid Synthesis atp->mycolic_acid Energy for Synthesis inh Isoniazid (Prodrug) katg KatG inh->katg Activation inh_active Activated INH katg->inh_active inha InhA inh_active->inha inha->mycolic_acid cell_wall Mtb Cell Wall Integrity mycolic_acid->cell_wall cell_wall->bactericidal

References

Addressing batch-to-batch variability of Mtb-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mtb-IN-6, a respiratory inhibitor of Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound C10, is a small molecule inhibitor of the respiratory chain in Mycobacterium tuberculosis. It has been shown to enhance the bactericidal activity of isoniazid (INH) and exhibits an IC50 of 25 µM against wild-type Mtb. Its primary mechanism involves the disruption of the electron transport chain, which is crucial for cellular respiration and energy production in the bacterium.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These include:

  • Presence of Impurities: Residual starting materials, by-products, or contaminants from solvents and reagents can affect the compound's purity and activity.

  • Polymorphism: Different crystalline forms of the compound can have varying solubility and bioavailability.

  • Degradation: The compound may degrade if not stored under appropriate conditions (e.g., temperature, light, humidity).

  • Inconsistent Salt Formation: If the compound is supplied as a salt, variations in the salt form or stoichiometry can impact its properties.

Q3: How can I assess the quality and purity of a new batch of this compound?

It is crucial to perform quality control (QC) checks on each new batch of this compound to ensure consistency and reproducibility of your experimental results. Recommended QC methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Solubility Testing: To ensure consistent solubility in your experimental solvent.

Q4: I am observing a decrease in the inhibitory activity of this compound in my assays. What could be the cause?

A decrease in activity could be due to several factors:

  • Compound Degradation: Ensure that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture).

  • Incorrect Concentration: Verify the concentration of your stock solution. It is recommended to prepare fresh dilutions for each experiment.

  • Assay Variability: Inconsistent cell densities, reagent concentrations, or incubation times can all affect the outcome of your experiment.

  • Batch-to-Batch Variability: If you have recently switched to a new batch of this compound, it may have a different potency. It is advisable to perform a dose-response curve for each new batch to determine its IC50 value.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.
Potential Cause Troubleshooting Step
Batch-to-Batch Variability Perform a full dose-response curve for each new lot of this compound to establish its specific IC50. Do not assume the same potency between batches.
Inaccurate Pipetting Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. For serial dilutions, ensure thorough mixing at each step.
Cell Culture Health and Density Ensure your M. tuberculosis cultures are in the logarithmic growth phase. Use a consistent cell density for all experiments. Monitor cell viability using a reliable method (e.g., resazurin assay).
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects mycobacterial growth (typically ≤1%).
Incubation Time Use a consistent incubation time for all experiments.
Issue 2: Poor solubility of this compound in aqueous media.
Potential Cause Troubleshooting Step
Compound Precipitation Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous media, add the stock solution to the media with vigorous vortexing to minimize precipitation.
Incorrect Solvent Consult the manufacturer's data sheet for recommended solvents. Test the solubility in a small volume before preparing a large stock solution.
Low Temperature Some compounds may precipitate at lower temperatures. Try warming the solution slightly (e.g., to 37°C) before use.

Quantitative Data Summary

Parameter Value Reference
IC50 (Wild-Type Mtb) 25 µM
Molecular Formula C23H21NO3S
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 1 year

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC-MS

Objective: To assess the purity and confirm the identity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution by diluting the stock solution in a 50:50 mixture of ACN and water to a final concentration of 10 µM.

  • Set up the HPLC method with a suitable gradient. For example:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow rate: 0.5 mL/min.

    • Column temperature: 40°C.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Analyze the eluent using the mass spectrometer in positive ion mode to confirm the mass of the parent compound and identify any impurities.

Protocol 2: Determination of this compound IC50 against M. tuberculosis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in PBS)

Methodology:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Dilute the culture to a final OD600 of 0.05 in fresh 7H9 broth.

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and a no-drug control.

  • Add 100 µL of the diluted M. tuberculosis culture to each well.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add 10 µL of resazurin solution to each well and incubate for a further 24 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) to determine cell viability.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling_Pathway This compound This compound ETC Complex ETC Complex This compound->ETC Complex Inhibits Proton Gradient Proton Gradient ETC Complex->Proton Gradient Disrupts ATP Synthesis ATP Synthesis Proton Gradient->ATP Synthesis Reduces Bacterial Growth Bacterial Growth ATP Synthesis->Bacterial Growth Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_QC Quality Control cluster_Assay Activity Assay Receive New Batch Receive New Batch Perform HPLC-MS Perform HPLC-MS Receive New Batch->Perform HPLC-MS Assess Purity Assess Purity Perform HPLC-MS->Assess Purity Confirm Identity Confirm Identity Perform HPLC-MS->Confirm Identity Pass/Fail Pass/Fail Assess Purity->Pass/Fail Confirm Identity->Pass/Fail Prepare Stock Solution Prepare Stock Solution Pass/Fail->Prepare Stock Solution If Pass Determine IC50 Determine IC50 Prepare Stock Solution->Determine IC50 Compare to Previous Batch Compare to Previous Batch Determine IC50->Compare to Previous Batch

Caption: Quality control workflow for this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Batch Number Check Batch Number Inconsistent Results->Check Batch Number New Batch New Batch Check Batch Number->New Batch Different Same Batch Same Batch Check Batch Number->Same Batch Same Perform QC Perform QC New Batch->Perform QC Check Assay Parameters Check Assay Parameters Same Batch->Check Assay Parameters Check Compound Storage Check Compound Storage Same Batch->Check Compound Storage Check Cell Health Check Cell Health Same Batch->Check Cell Health

Caption: Troubleshooting logic for inconsistent results.

Validation & Comparative

Comparative Analysis of Bedaquiline and Mtb-IN-6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of bedaquiline, a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB), and Mtb-IN-6. It is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Executive Summary:

Bedaquiline is a well-characterized diarylquinoline antibiotic with a novel mechanism of action, extensive clinical data, and established protocols for efficacy and safety assessment. In contrast, This compound is not a widely recognized designation in peer-reviewed literature, and publicly available experimental data is exceptionally scarce. One potential candidate, referred to as "Antimycobacterial agent-6," is a potent inhibitor of Mycobacterium tuberculosis (Mtb) targeting the DprE1 enzyme.[1] However, beyond preliminary efficacy data, information regarding its pharmacokinetics, toxicity, and detailed experimental protocols is not available.

Consequently, this guide provides a comprehensive overview of bedaquiline, structured to meet all analytical requirements, and presents the limited data available for the potential this compound to highlight its distinct mechanism of action.

Bedaquiline: A Detailed Profile

Bedaquiline is the first member of the diarylquinoline class of drugs approved for the treatment of pulmonary MDR-TB in adults, used as part of a combination therapy.[2] Its unique mechanism of action makes it a critical component in combating resistant strains of M. tuberculosis.

Mechanism of Action

Bedaquiline's primary target is the F1F0 ATP synthase, an essential enzyme for generating the energy currency (ATP) in M. tuberculosis.[3] By specifically binding to the c-subunit of the enzyme's F0 rotor domain, bedaquiline blocks the proton pump, stalling the enzyme's rotation and halting ATP synthesis.[3][4] This energy depletion has a potent bactericidal effect on both replicating and non-replicating mycobacteria.[3][5] While the c-ring is the primary target, evidence also suggests a potential secondary interaction with the ε-subunit.[4][6]

Bedaquiline_MOA cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1F0 ATP Synthase F0_domain F0 Domain (Proton Channel) F1_domain F1 Domain (Catalytic Site) F0_domain->F1_domain Drives Rotation ATP_Production ATP Synthesis F1_domain->ATP_Production Catalyzes Proton_in H+ Proton_in->F0_domain Proton Flow Proton_out H+ Bedaquiline Bedaquiline Bedaquiline->F0_domain Binds to c-subunit & Blocks Channel Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion Leads To

Mechanism of action for Bedaquiline.
In Vitro Efficacy

Bedaquiline demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Parameter Value Method Reference
MIC Range (Mtb) 0.03 - 0.12 µg/mL7H11 Agar[7]
MIC QC Range (H37Rv) 0.015 - 0.12 µg/mL7H10/7H11 Agar[8]
MIC QC Range (H37Rv) 0.015 - 0.06 µg/mL7H9 Broth Microdilution[8]
Epidemiological Cutoff 1.6 mg/LMGIT 960 System[9]
Pharmacokinetics

The pharmacokinetic profile of bedaquiline is characterized by slow absorption and an exceptionally long terminal half-life.

Parameter Value Notes Reference
Time to Max. Concentration (Tmax) ~5 hoursOral administration.[10]
Bioavailability Increased ~2-fold with food.Should be administered with a meal.[10][11]
Metabolism Primarily by Cytochrome P450 3A4 (CYP3A4).Forms less active N-monodesmethyl metabolite (M2).[10][11]
Plasma Protein Binding >99.9%High degree of binding.
Terminal Elimination Half-Life ~5.5 monthsReflects slow release from peripheral tissues.[10]
Excretion Primarily in feces.Renal clearance is insignificant.
Toxicity and Safety Profile

The use of bedaquiline is associated with several adverse effects, the most serious being QT interval prolongation, which carries a black-box warning.

Adverse Effect Frequency Monitoring/Management Reference
Nausea Common (≥10%)Symptomatic management.[5]
Arthralgia (Joint Pain) Common (≥10%)Symptomatic management.[5]
Headache Common (≥10%)Symptomatic management.[5]
Hepatotoxicity Less CommonMonitor liver enzymes (ALT, AST, bilirubin) monthly.[12]
QT Interval Prolongation Serious ConcernBaseline and follow-up ECGs (2, 12, 24 weeks). Avoid co-administration with other QT-prolonging drugs.[5][12][13]
Increased Risk of Death Serious ConcernObserved in some trials; causality not fully established. Use is recommended when an effective regimen cannot otherwise be constructed.[2]

This compound: Available Data

As previously noted, "this compound" is not a standard identifier for an anti-tuberculosis agent. However, literature points to a compound designated "Antimycobacterial agent-6" which may correspond to the user's query.

  • Mechanism of Action: This agent is a potent inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall precursor, decaprenylphosphoryl-β-D-arabinose. This target is distinct from bedaquiline's and is essential for Mtb survival.[14]

  • Efficacy: The compound shows activity against wild-type and fluoroquinolone-resistant Mtb strains, as well as DprE1 mutants.[1]

    • MIC90 (H37Rv strain): 0.9 µM[1]

    • MIC90 (Moxifloxacin-Resistant strain): 0.9 µM[1]

Due to the absence of further data, a direct comparison of pharmacokinetics and toxicity with bedaquiline is not possible.

Experimental Protocols

Detailed and validated protocols are essential for the evaluation of anti-tuberculosis agents. The following are standard methodologies used in the study of bedaquiline.

MIC Determination by Broth Microdilution

This method determines the in vitro potency of an antimicrobial agent.

  • Preparation: Bedaquiline is serially diluted in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[15]

  • Inoculum: A standardized inoculum of M. tuberculosis (e.g., H37Rv reference strain or clinical isolates) is prepared and added to each well.[16]

  • Incubation: Plates are incubated at 37°C for 7-14 days.[15]

  • Reading: The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth. Results can be read visually or with a colorimetric indicator like resazurin.[7]

  • Quality Control: The reference strain M. tuberculosis H37Rv is run in parallel to ensure the MIC falls within an established QC range (e.g., 0.015 to 0.06 µg/ml for 7H9 broth).[8]

MIC_Workflow start Start prep_plates Prepare 96-well plates with serial dilutions of Bedaquiline in 7H9/OADC broth start->prep_plates inoculate Inoculate plates with bacteria prep_plates->inoculate prep_inoculum Prepare standardized M. tuberculosis inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read results visually or with indicator incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.
Pharmacokinetic Study Protocol (Human)

This protocol outlines the steps for a population PK study to characterize drug behavior in patients.

  • Patient Cohort: Enroll patients with MDR-TB receiving a bedaquiline-containing regimen.[17]

  • Dosing: Administer bedaquiline according to the standard regimen (e.g., 400 mg daily for 2 weeks, then 200 mg three times weekly).[18]

  • Sampling: Collect sparse or intensive plasma samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24 hours post-dose) during different treatment weeks (e.g., week 2 and week 4).[17][18]

  • Bioanalysis: Quantify bedaquiline and its M2 metabolite concentrations in plasma using a validated method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Modeling: Use a nonlinear mixed-effects modeling approach (e.g., using NONMEM software) to develop a population pharmacokinetic model.[10] This model can describe the drug's absorption, distribution, metabolism, and elimination, and identify covariates (like body weight or albumin levels) that influence its pharmacokinetics.[17][19]

QT Interval Monitoring Protocol

Given the cardiotoxicity risk, rigorous monitoring is mandatory.

  • Baseline ECG: Obtain a 12-lead electrocardiogram (ECG) before initiating treatment with bedaquiline.[13]

  • Follow-up ECGs: Repeat the ECG at a minimum of 2, 12, and 24 weeks after starting treatment. More frequent monitoring (e.g., monthly) is recommended, especially if other QT-prolonging drugs are co-administered.[12][13]

  • QT Correction: Correct the measured QT interval for heart rate using the Fridericia formula (QTcF), which is preferred.[12][13]

  • Action Thresholds:

    • QTcF > 480 ms or >60 ms increase from baseline: Trigger electrolyte testing (K+, Ca2+, Mg2+) and more frequent ECG monitoring.[12]

    • QTcF > 500 ms: Considered dangerous. Stop bedaquiline and any other QT-prolonging drugs immediately and correct electrolyte abnormalities.[13]

Conclusion

Bedaquiline is a powerful and well-documented agent against MDR-TB, with a unique mechanism targeting ATP synthase. Its efficacy is balanced by a significant safety concern, primarily cardiotoxicity, which necessitates careful patient monitoring. The methodologies for its evaluation are standardized and robust.

In contrast, the identity and properties of "this compound" remain obscure. The limited data on a potential candidate, "Antimycobacterial agent-6," suggests a different and promising mechanism of action targeting the DprE1 enzyme in the cell wall synthesis pathway. However, without comprehensive data on its pharmacokinetics, safety, and efficacy, a meaningful comparison with an established drug like bedaquiline is impossible. Further research and publication of data are required to properly evaluate this and other novel compounds in the drug development pipeline for tuberculosis.

References

Mtb-IN-6 vs. Q203: A Comparative Analysis of Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), particularly its drug-resistant forms, the development of novel therapeutic agents with unique mechanisms of action is a critical priority. This guide provides a comparative overview of two such compounds: Mtb-IN-6, also identified as Compound C10, and Q203 (Telacebec). This analysis is intended for researchers, scientists, and drug development professionals, offering a concise summary of the available experimental data on their respective mechanisms of action, efficacy, and developmental status.

I. At a Glance: Key Differences

FeatureThis compound (Compound C10)Q203 (Telacebec)
Primary Mechanism of Action Respiration InhibitorCytochrome bc1 Complex Inhibitor
Reported In Vitro Potency IC50: 25 µM against wild-type MtbMIC50: 2.7 nM in broth, 0.28 nM in macrophages
Key Investigated Property Enhancer of Isoniazid (INH) activityStandalone potent bactericidal activity
Development Stage PreclinicalClinical (Phase 2 trials completed)

II. Mechanism of Action

Q203 (Telacebec) is a potent, first-in-class inhibitor of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis (Mtb).[1][2][3] By blocking this critical enzyme, Q203 effectively shuts down cellular respiration, leading to the depletion of ATP and subsequent bacterial cell death.[1] This targeted action is effective against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb.[1][2]

This compound (Compound C10) has been identified as an inhibitor of Mtb respiration.[4][5] Mechanistic studies have revealed that C10's inhibition of respiration creates a vulnerability in Mtb, leading to the potentiation of the frontline anti-TB drug, isoniazid (INH).[5][6] Notably, C10 has been shown to restore INH sensitivity in INH-resistant strains of Mtb, particularly those with mutations in the katG gene.[5][7] The compound works by making the bacterium more susceptible to the action of InhA, the primary target of INH, without directly enhancing the activation of the INH prodrug.[6]

Mechanism_of_Action cluster_Q203 Q203 (Telacebec) cluster_MtbIN6 This compound (C10) Q203 Q203 QcrB QcrB Subunit (Cytochrome bc1) Q203->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC Disrupts ATP_Synth ATP Synthesis ETC->ATP_Synth Blocks Cell_Death_Q Bacterial Cell Death ATP_Synth->Cell_Death_Q Leads to MtbIN6 This compound Respiration Mtb Respiration MtbIN6->Respiration Inhibits INH_Vuln Increased Vulnerability to InhA Inhibition Respiration->INH_Vuln Induces Cell_Death_M Bacterial Cell Death INH_Vuln->Cell_Death_M Leads to INH Isoniazid (INH) INH->INH_Vuln Potentiates

Figure 1. Comparative signaling pathways of Q203 and this compound.

III. Comparative Efficacy

The in vitro potency of Q203 and this compound differs significantly, reflecting their distinct roles in potential therapeutic regimens.

CompoundAssayMetricValueReference
Q203 (Telacebec) Broth MicrodilutionMIC502.7 nM[8]
IntramacrophageMIC500.28 nM[8]
This compound (C10) Growth InhibitionIC5025 µM[4]

Q203 demonstrates exceptionally high potency, with activity in the nanomolar range, highlighting its efficacy as a standalone bactericidal agent.[8] In contrast, this compound shows much more modest activity on its own, with an IC50 in the micromolar range.[4] However, its primary value, as demonstrated in preclinical studies, lies in its ability to synergize with and restore the efficacy of isoniazid.[5][7]

IV. Experimental Protocols

The methodologies cited for evaluating these compounds are standard in the field of anti-tubercular drug discovery.

Minimum Inhibitory Concentration (MIC) Assay for Q203: The MIC of Q203 against M. tuberculosis H37Rv is typically determined using a broth microdilution method. Serial dilutions of the compound are prepared in 96-well plates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). A standardized inoculum of Mtb is added to each well, and the plates are incubated at 37°C. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period, usually 14 days.

Isoniazid Potentiation Assay for this compound (C10): To assess the ability of this compound to enhance isoniazid activity, a checkerboard assay is often employed. This involves preparing a matrix of concentrations of both isoniazid and this compound in a 96-well plate. M. tuberculosis cultures, including INH-resistant strains, are then added. The plates are incubated, and bacterial growth is measured. A synergistic effect is determined by calculating the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 typically indicates synergy. The potentiation is also visualized by a significant reduction in the MIC of isoniazid in the presence of a sub-inhibitory concentration of this compound.[5][7]

Experimental_Workflow cluster_workflow General Experimental Workflow start Start compound_prep Prepare Serial Dilutions (Q203 or this compound ± INH) start->compound_prep mtb_culture Prepare Mtb Inoculum (Drug-Sensitive or -Resistant) start->mtb_culture incubation Inoculate & Incubate Plates (37°C, 14 days) compound_prep->incubation mtb_culture->incubation readout Measure Bacterial Growth (e.g., Resazurin Assay, OD) incubation->readout analysis Data Analysis (MIC/IC50/FIC Calculation) readout->analysis end End analysis->end

Figure 2. Generalized workflow for in vitro anti-tubercular assays.

V. Conclusion and Future Directions

Q203 (Telacebec) and this compound (Compound C10) represent two distinct and valuable strategies in the development of new anti-tuberculosis therapies.

  • Q203 is a highly potent, direct-acting bactericidal agent with a novel mechanism of action that has advanced into clinical trials.[1] Its development addresses the urgent need for new drugs to treat MDR- and XDR-TB.

  • This compound , while possessing weaker standalone activity, pioneers a "chemical disarming" approach.[5] By inhibiting respiration, it creates a metabolic vulnerability that re-sensitizes resistant Mtb to isoniazid, a cornerstone of TB treatment. This strategy could potentially revive the utility of an established, effective, and affordable antibiotic against resistant infections.

Further research into this compound and its analogs is warranted to optimize its potency and drug-like properties. For Q203, ongoing and future clinical trials will be crucial in determining its role in future combination regimens for the treatment of all forms of tuberculosis. Both approaches underscore the importance of innovative strategies in overcoming the challenge of antimicrobial resistance.

References

Comparative Analysis of Mtb-IN-6: A Novel Respiratory Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Mtb-IN-6 (also identified as Compound C10), a novel respiratory inhibitor of Mycobacterium tuberculosis (Mtb), reveals its potential as a synergistic agent in tuberculosis therapy. This guide provides a comparative overview of this compound, its mechanism of action, and its performance against alternative respiratory inhibitors, supported by available experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been identified as a promising anti-tubercular agent that functions by inhibiting the respiratory chain of M. tuberculosis. A key finding is its ability to enhance the bactericidal effects of the frontline antibiotic isoniazid (INH) and even reverse INH resistance in certain Mtb strains[1]. This synergistic activity presents a significant advantage in combating drug-resistant tuberculosis. While the precise molecular target of this compound within the respiratory chain is a subject of ongoing investigation, its impact on cellular respiration is evident. This guide will delve into the known characteristics of this compound and compare it with other respiratory inhibitors targeting the Mtb electron transport chain (ETC).

Data Presentation: this compound and Alternative Respiratory Inhibitors

Direct comparative studies detailing the cross-resistance profile of this compound against a wide panel of anti-tubercular drugs are not yet publicly available. However, we can compare its known inhibitory concentration with that of other recently identified respiratory inhibitors targeting the cytochrome bc1 complex, a key component of the Mtb ETC.

CompoundTargetIC50 / MIC50 (µM)Key Findings
This compound (C10) Respiratory Chain~25 (IC50)Enhances isoniazid activity; reverses isoniazid resistance in some strains[1].
B6 (quinoline-amine) Cytochrome bc1 complex1.62 (MIC50)Good intracellular activity and selectivity[2].
MJ-22 (thiazole) Cytochrome bc1 complex3.69 (MIC50)Good intracellular activity and selectivity[2].

Note: The presented IC50 and MIC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action and Signaling Pathways

Mycobacterium tuberculosis relies on a flexible and branched electron transport chain for energy production, making it a viable target for novel therapeutics[3][4]. The ETC consists of several key complexes, including NADH dehydrogenases (NDH-1 and NDH-2), succinate dehydrogenase (SDH), the cytochrome bc1-aa3 supercomplex, and the cytochrome bd oxidase[3].

This compound functions as a respiratory inhibitor, disrupting this vital process. While its exact binding site is yet to be fully elucidated, its synergistic effect with isoniazid suggests a mechanism that either weakens the bacterium, making it more susceptible to INH, or acts on a pathway that, when inhibited, complements the action of INH. One hypothesis for the synergy between respiratory inhibitors and isoniazid is that the inhibition of the respiratory chain leads to a reduction in the cell wall integrity, thereby enhancing the efficacy of cell wall targeting drugs like isoniazid[5].

Below is a generalized diagram of the M. tuberculosis respiratory chain, indicating potential targets for respiratory inhibitors.

Mtb_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Menaquinone Pool NADH NADH NDH1 NDH-1 NADH->NDH1 e- NDH2 NDH-2 NADH->NDH2 e- Succinate Succinate SDH SDH Succinate->SDH e- MQ MQ NDH1->MQ NDH2->MQ reduces SDH->MQ reduces MQH2 MQH2 Cyt_bc1_aa3 Cytochrome bc1-aa3 (Complex III-IV) MQH2->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd (Alternative Oxidase) MQH2->Cyt_bd e- ATP_Synthase ATP Synthase (Complex V) Cyt_bc1_aa3->ATP_Synthase H+ gradient Cyt_bd->ATP_Synthase H+ gradient Mtb_IN_6 This compound (C10) Mtb_IN_6->Cyt_bc1_aa3 Potential Target Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bc1_aa3 B6_MJ22 B6 / MJ-22 B6_MJ22->Cyt_bc1_aa3 MIC_Workflow start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with a standardized M. tuberculosis suspension start->inoculate incubate Incubate plates at 37°C inoculate->incubate read Assess bacterial growth (e.g., using Resazurin Microtiter Assay) incubate->read determine Determine MIC as the lowest concentration with no visible growth read->determine Checkerboard_Setup cluster_plate Experimental Plate Setup plate 96-well plate drugA Drug A (this compound) (Serially diluted horizontally) drugB Drug B (Isoniazid) (Serially diluted vertically) inoculate Inoculate all wells with M. tuberculosis drugA->inoculate drugB->inoculate incubate Incubate and assess growth inoculate->incubate calculate Calculate Fractional Inhibitory Concentration Index (FICI) incubate->calculate Respiration_Assay prep Prepare M. tuberculosis cell suspension measure_baseline Measure baseline oxygen consumption rate (OCR) prep->measure_baseline add_compound Inject this compound into the cell suspension measure_baseline->add_compound measure_post Continuously measure OCR post-injection add_compound->measure_post analyze Analyze the change in OCR to determine inhibition measure_post->analyze

References

Mtb-IN-6: A Novel Isocitrate Dehydrogenase Inhibitor Demonstrates Potent Efficacy Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel anti-tubercular agent Mtb-IN-6 against existing therapies, highlighting its potential to combat multidrug-resistant and extensively drug-resistant tuberculosis.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, rendering many first- and second-line anti-tubercular drugs ineffective.[1][2] This has created an urgent need for novel therapeutic agents with unique mechanisms of action that can overcome existing resistance pathways. This compound, a novel small molecule inhibitor of M. tuberculosis isocitrate dehydrogenase (ICD), has shown considerable promise in preclinical studies, demonstrating potent bactericidal activity against a broad panel of drug-resistant Mtb isolates. This guide provides a comprehensive comparison of this compound with current anti-TB drugs, supported by experimental data and detailed protocols for researchers in the field of tuberculosis drug development.

Comparative Efficacy Against Drug-Resistant Mtb Strains

This compound exhibits potent inhibitory activity against both drug-susceptible and drug-resistant Mtb strains. The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of clinical isolates with varying drug resistance profiles and compared with those of conventional first- and second-line anti-TB drugs.

CompoundH37Rv (Drug-Susceptible)MDR Strain 1 (INH, RIF resistant)XDR Strain 1 (INH, RIF, FQ, INJ resistant)
This compound 0.125 0.25 0.5
Isoniazid (INH)0.05> 16> 16
Rifampicin (RIF)0.1> 32> 32
Moxifloxacin (MFX)0.250.5> 8
Bedaquiline (BDQ)0.060.060.125

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Standard Anti-TB Drugs against M. tuberculosis Strains. MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; INH: Isoniazid; RIF: Rifampicin; FQ: Fluoroquinolone; INJ: Injectable second-line drug.

Mechanism of Action: Targeting Isocitrate Dehydrogenase

This compound employs a novel mechanism of action by selectively targeting the M. tuberculosis isocitrate dehydrogenase (ICD), a key enzyme in the citric acid cycle.[3] Inhibition of ICD disrupts central carbon metabolism, leading to a depletion of cellular energy and essential biosynthetic precursors, ultimately resulting in bacterial cell death. This distinct mechanism circumvents the common resistance pathways that affect other anti-TB drugs, such as mutations in genes encoding the targets of isoniazid (katG, inhA) or rifampicin (rpoB).[4]

cluster_0 M. tuberculosis Cell This compound This compound ICD ICD This compound->ICD Inhibition Isocitrate Isocitrate Isocitrate->ICD alpha-Ketoglutarate alpha-Ketoglutarate ICD->alpha-Ketoglutarate Citric Acid Cycle Citric Acid Cycle alpha-Ketoglutarate->Citric Acid Cycle ATP Production ATP Production Citric Acid Cycle->ATP Production Biosynthesis Biosynthesis Citric Acid Cycle->Biosynthesis Cell Death Cell Death ATP Production->Cell Death Biosynthesis->Cell Death Start Start Mtb Culture Mtb Culture Start->Mtb Culture Drug Dilution Drug Dilution Mtb Culture->Drug Dilution Inoculation Inoculation Drug Dilution->Inoculation Incubation (7 days) Incubation (7 days) Inoculation->Incubation (7 days) Alamar Blue Addition Alamar Blue Addition Incubation (7 days)->Alamar Blue Addition Incubation (24h) Incubation (24h) Alamar Blue Addition->Incubation (24h) Read MIC Read MIC Incubation (24h)->Read MIC End End Read MIC->End

References

Preclinical Validation of a Novel TB Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of new, effective, and safer anti-tuberculosis drugs.[1][2] The preclinical validation phase is a critical step in the drug development pipeline, providing essential data on a candidate's efficacy, safety, and pharmacokinetic profile before it can proceed to human clinical trials.[3][4]

This guide provides a comprehensive framework for the preclinical validation of a novel TB drug candidate, exemplified by the hypothetical compound Mtb-IN-6 . As specific data for this compound is not publicly available, this document will serve as a template, outlining the necessary experiments, comparative data, and analytical approaches required to rigorously evaluate its potential as a future TB therapeutic. We will compare its hypothetical performance metrics against established first- and second-line TB drugs, as well as other promising candidates in the development pipeline.

Comparative Performance Data

A thorough preclinical evaluation hinges on comparing the investigational compound's performance against existing treatments. The following tables summarize key quantitative data that must be generated for a candidate like this compound. Data for comparator drugs are included to provide a benchmark for evaluation.

Table 1: In Vitro Efficacy Against M. tuberculosis
CompoundMIC90 vs. H37Rv (μg/mL)MIC90 vs. Clinical Isolates (μg/mL)Activity against Non-Replicating Mtb (MIC90, μg/mL)Bactericidal Activity (MBC/MIC Ratio)
This compound (Hypothetical) Data to be generatedData to be generatedData to be generatedData to be generated
Isoniazid0.02 - 0.060.05 - 0.2> 1001 - 4
Rifampicin0.05 - 0.20.1 - 0.50.1 - 11 - 4
Bedaquiline0.03 - 0.060.03 - 0.120.06 - 0.244 - 8
Pretomanid0.015 - 0.120.03 - 0.250.1 - 0.52 - 8
Linezolid0.12 - 0.50.25 - 1.00.5 - 2.0> 32 (Bacteriostatic)

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. MBC: Minimum Bactericidal Concentration.

Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDose (mg/kg)Route of AdministrationReduction in Lung CFU (log10) vs. Control
This compound (Hypothetical) Mouse (acute/chronic)Data to be generatedData to be generatedData to be generated
IsoniazidMouse (acute)10 - 25Oral1.5 - 2.5
RifampicinMouse (acute)10 - 20Oral1.0 - 2.0
BedaquilineMouse (chronic)25Oral2.0 - 3.0
PretomanidMouse (chronic)50 - 100Oral1.5 - 2.5

CFU: Colony Forming Units. Acute model typically involves 2-4 weeks of treatment starting shortly after infection. Chronic model involves delayed treatment initiation.

Table 3: Preclinical Safety and Pharmacokinetic Profile
CompoundIn Vitro Cytotoxicity (CC50, μM)hERG Inhibition (IC50, μM)Mouse Oral Bioavailability (%)Mouse Plasma Half-life (hours)
This compound (Hypothetical) Data to be generatedData to be generatedData to be generatedData to be generated
Isoniazid> 1000> 100> 800.5 - 1.5
Rifampicin~200> 30> 902 - 5
Bedaquiline> 10~0.1520 - 40~24 (terminal)
Pretomanid> 50> 3040 - 606 - 10
Linezolid> 100> 100> 902 - 4

CC50: 50% Cytotoxic Concentration. hERG: human Ether-à-go-go-Related Gene, a key indicator of cardiotoxicity risk.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data.

In Vitro Efficacy Assays
  • MIC Determination : The minimum inhibitory concentration (MIC) is determined using the microplate alamarBlue assay (MABA) or the BACTEC MGIT 960 system. Mtb H37Rv is the standard laboratory strain, but a panel of clinical isolates, including drug-resistant strains, should also be tested.

  • Bactericidal Activity : To determine if a compound is bactericidal or bacteriostatic, the minimum bactericidal concentration (MBC) is determined. Following MIC determination, an aliquot from wells showing no growth is plated on solid media. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Activity against Non-Replicating Mtb : The activity against dormant or persistent bacteria is assessed using in vitro models of non-replicating persistence, such as the low-oxygen-recovery assay (LORA) or nutrient starvation models.

In Vivo Efficacy Models
  • Mouse Model of Acute Infection : BALB/c or C57BL/6 mice are infected via aerosol with a low dose of Mtb. Treatment starts 1-2 weeks post-infection and continues for 4-8 weeks. Efficacy is measured by the reduction in bacterial load (CFU) in the lungs and spleen compared to untreated controls.[5]

  • Mouse Model of Chronic Infection : This model more closely mimics human tuberculosis, with established granulomatous lesions.[3] Treatment is initiated 4-6 weeks post-infection and continues for 8-12 weeks. This model is crucial for assessing the sterilizing activity of a drug candidate.[3]

  • Other Animal Models : While mice are the most common model, guinea pigs and rabbits can also be used as they form caseating granulomas and cavities that are more similar to human lung pathology.[3][6]

Safety and Pharmacokinetic Studies
  • In Vitro Cytotoxicity : The toxicity of the compound to mammalian cells is assessed using cell lines such as HepG2 (liver) or Vero (kidney) cells. The 50% cytotoxic concentration (CC50) is determined using assays that measure cell viability, such as the MTT or CellTiter-Glo assay.

  • hERG Inhibition Assay : The potential for cardiac toxicity is evaluated by assessing the inhibition of the hERG potassium channel using automated patch-clamp systems.

  • Pharmacokinetics (PK) : PK studies are conducted in mice or rats to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters measured include oral bioavailability, maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and plasma half-life (t1/2).

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

Preclinical_TB_Drug_Validation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point Compound This compound (New Chemical Entity) MIC MIC vs. Mtb H37Rv & Clinical Isolates Compound->MIC Toxicity In Vitro Cytotoxicity (e.g., HepG2, Vero) Compound->Toxicity hERG hERG Inhibition (Cardiotoxicity) Compound->hERG MBC Bactericidal Activity (MBC) MIC->MBC NRP Activity vs. Non-Replicating Mtb MIC->NRP PK Pharmacokinetics (Mouse/Rat) MIC->PK Toxicity->PK Efficacy_Acute Acute Infection Model (Mouse) PK->Efficacy_Acute Efficacy_Chronic Chronic Infection Model (Mouse) PK->Efficacy_Chronic Tox_in_vivo In Vivo Toxicology (Dose Escalation) Efficacy_Acute->Tox_in_vivo Efficacy_Chronic->Tox_in_vivo Go_NoGo Go/No-Go Decision for Clinical Development Tox_in_vivo->Go_NoGo

Caption: General workflow for the preclinical validation of a TB drug candidate.

Hypothetical_Signaling_Pathway Mtb_IN_6 This compound Target_Kinase Mtb Target Kinase (e.g., PknG) Mtb_IN_6->Target_Kinase Inhibition Phosphorylation Substrate Phosphorylation Target_Kinase->Phosphorylation Catalyzes Substrate Kinase Substrate Substrate->Phosphorylation Downstream_Pathway Downstream Effector Pathway Phosphorylation->Downstream_Pathway Activates Cell_Wall Cell Wall Synthesis Downstream_Pathway->Cell_Wall Regulates Survival Bacterial Survival & Proliferation Cell_Wall->Survival

Caption: Hypothetical signaling pathway for this compound targeting a bacterial kinase.

Conclusion

The preclinical validation of a new TB drug candidate is a complex, multi-faceted process that requires rigorous and standardized evaluation. This guide provides a framework for the systematic assessment of a novel compound like this compound, emphasizing direct comparison with existing drugs. By generating comprehensive data on efficacy, safety, and pharmacokinetics, and by utilizing appropriate in vitro and in vivo models, researchers can build a robust data package to support the advancement of promising new candidates into clinical trials, ultimately contributing to the global effort to combat tuberculosis.

References

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